Product packaging for Dehydroaripiprazole(Cat. No.:CAS No. 129722-25-4)

Dehydroaripiprazole

Número de catálogo: B194390
Número CAS: 129722-25-4
Peso molecular: 446.4 g/mol
Clave InChI: CDONPRYEWWPREK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

metabolite of aripiprazole;  structure in first source
a metabolite of aripiprazole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25Cl2N3O2 B194390 Dehydroaripiprazole CAS No. 129722-25-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDONPRYEWWPREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156225
Record name Dehydroaripiprazole
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Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129722-25-4
Record name Dehydroaripiprazole
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Record name Dehydroaripiprazole
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Record name 129722-25-4
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Record name DEHYDROARIPIPRAZOLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dehydroaripiprazole on Dopamine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dehydroaripiprazole, the primary active metabolite of aripiprazole, with a specific focus on its interaction with dopamine receptors. This compound exhibits a pharmacological profile similar to its parent compound and contributes significantly to its clinical effects. This document synthesizes key quantitative data, details experimental methodologies, and visually represents the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism of Action: Partial Agonism and Functional Selectivity

This compound, also known as OPC-14857, acts as a partial agonist at dopamine D2 and D3 receptors.[1][2] This means it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine.[3] This partial agonism is central to its "dopamine-stabilizing" effect.[4] In environments with excessive dopamine (hyperdopaminergic states), this compound acts as a functional antagonist, competing with dopamine and reducing receptor stimulation. Conversely, in areas with low dopamine levels (hypodopaminergic states), it acts as a functional agonist, increasing dopaminergic tone.[5]

Beyond simple partial agonism, there is evidence suggesting that aripiprazole and its metabolite exhibit functional selectivity. This implies that they can differentially activate downstream signaling pathways coupled to the D2 receptor, leading to a more nuanced modulation of dopaminergic activity compared to a typical partial agonist.

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the key quantitative parameters defining the interaction of this compound with dopamine receptors.

Table 1: Dopamine Receptor Binding Affinities (Ki values)

CompoundD2L Receptor (Ki, nM)D2S Receptor (Ki, nM)D3 Receptor (Ki, nM)Reference
This compound (OPC-14857)High Affinity (exact value not specified)High Affinity (exact value not specified)High Affinity (exact value not specified)
Aripiprazole0.34-High Affinity

Note: Specific Ki values for this compound at individual dopamine receptor subtypes are not consistently reported in the provided search results. However, it is consistently described as having a high affinity similar to aripiprazole.

Table 2: In Vitro Functional Activity at Dopamine D2 Receptors

CompoundAssayReceptor SubtypeIntrinsic Activity (% of Dopamine)Reference
This compound (OPC-14857)cAMP AccumulationD2SSimilar to Aripiprazole
This compound (OPC-14857)cAMP AccumulationD2LSimilar to Aripiprazole
AripiprazolecAMP AccumulationD2SLower than bifeprunox, higher than several other partial agonists
AripiprazolecAMP AccumulationD2LLower than bifeprunox, higher than several other partial agonists

Table 3: In Vivo Dopamine D2 Receptor Occupancy

Study PopulationDrug AdministrationPlasma Concentration (ng/mL)Receptor Occupancy (%)PET RadiotracerBrain RegionReference
Healthy Male VolunteersSingle oral 6 mg aripiprazole1.4 (this compound)70-74% (total active moiety)[11C]racloprideCaudate, Putamen
Patients with SchizophreniaSteady-state aripiprazole (5-30 mg/day)-High occupancy at 5 mg/day--

Signaling Pathways

This compound's interaction with the D2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. Its partial agonism leads to a submaximal inhibition of adenylyl cyclase, resulting in a moderated decrease in cyclic AMP (cAMP) levels compared to a full agonist. There is also evidence for functional selectivity, where aripiprazole and likely this compound act as partial agonists for Gαi/o signaling while being robust antagonists for Gβγ signaling.

G_Protein_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (α, β, γ subunits) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits (submaximal) G_beta_gamma Gβγ Signaling (antagonized) G_protein->G_beta_gamma βγ dissociates cAMP cAMP (decreased) AC->cAMP Reduces conversion of ATP to cAMP This compound This compound (Partial Agonist) This compound->D2R Binds

This compound's effect on D2 receptor signaling.

Experimental Protocols

1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human dopamine D2L, D2S, or D3 receptors are commonly used.

  • Radioligand: A radioactive ligand with known high affinity for the receptor of interest, such as [3H]spiperone or [11C]raclopride, is used.

  • Procedure:

    • Cell membranes expressing the receptor are incubated with the radioligand and varying concentrations of the test compound (this compound).

    • The mixture is allowed to reach equilibrium.

    • Bound and unbound radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing D2 receptors start->prepare_membranes incubate Incubate membranes with radioligand and This compound prepare_membranes->incubate separate Separate bound and unbound radioligand (filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify calculate Calculate IC50 and Ki quantify->calculate end End calculate->end Microdialysis_Workflow implant Implant microdialysis probe in target brain region recover Animal recovery implant->recover perfuse Perfuse probe with artificial CSF recover->perfuse collect Collect dialysate samples at baseline perfuse->collect administer Administer This compound collect->administer collect_post Collect dialysate samples post-administration administer->collect_post analyze Analyze dopamine levels using HPLC-ED collect_post->analyze

References

Unveiling the Pharmacological Profile of Dehydroaripiprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (OPC-14857) is the principal active metabolite of the atypical antipsychotic aripiprazole.[1][2] It plays a significant role in the overall clinical efficacy and pharmacological profile of its parent drug. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its receptor binding affinity, functional activity, and pharmacokinetic profile. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience research.

Receptor Binding Affinity

This compound exhibits a complex and distinct receptor binding profile, characterized by high affinity for several dopamine and serotonin receptors. The binding affinities, expressed as Ki values (nM), are summarized in the table below. A lower Ki value indicates a higher binding affinity.[3]

Receptor SubtypeThis compound Ki (nM)Reference CompoundReference Compound Ki (nM)
Dopamine Receptors
D₂1.3Aripiprazole0.34
D₃4.1Aripiprazole0.8
Serotonin (5-HT) Receptors
5-HT₁ₐ4.2Aripiprazole1.7
5-HT₂ₐ3.4Aripiprazole3.4
5-HT₂ₑ15Aripiprazole15
5-HT₇39Aripiprazole19
Adrenergic Receptors
α₁ₐ25.7Aripiprazole57
Histamine Receptors
H₁25.1Aripiprazole61

Data sourced from multiple studies.[4][5]

Functional Activity

This compound's functional activity is a key determinant of its pharmacological effects. It acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and as an antagonist at the 5-HT₂ₐ receptor. This "dopamine-serotonin system stabilizer" activity is believed to contribute to the unique clinical profile of aripiprazole.

ReceptorFunctional AssayParameterThis compound ValueReference CompoundReference Compound Value
Dopamine D₂cAMP InhibitionEC₅₀~10 ng/mLAripiprazole~10 ng/mL
EₘₐₓLow intrinsic activityAripiprazoleLow intrinsic activity
Serotonin 5-HT₁ₐcAMP InhibitionEC₅₀-AripiprazolepEC₅₀ = 7.2
EₘₐₓPartial AgonistAripiprazolePartial Agonist
Serotonin 5-HT₂ₐCa²⁺ MobilizationIC₅₀-Aripiprazole11 nM

Note: Specific EC₅₀ and Eₘₐₓ values for this compound are not consistently reported in the literature and can vary depending on the experimental conditions. The provided EC₅₀ for D₂ receptors is an estimation based on occupancy studies.

Signaling Pathways

The interaction of this compound with its primary receptor targets initiates distinct intracellular signaling cascades.

Dopamine D₂ Receptor Partial Agonism

As a partial agonist at the D₂ receptor, which is a Gαi-coupled receptor, this compound modulates adenylyl cyclase activity. In a hyperdopaminergic state, it acts as a functional antagonist, attenuating dopamine signaling. Conversely, in a hypodopaminergic state, it provides sufficient agonism to restore basal signaling.

D2_Signaling This compound This compound D2R Dopamine D₂ Receptor This compound->D2R Binds G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: this compound's partial agonism at the D₂ receptor modulates cAMP signaling.

Serotonin 5-HT₁ₐ Receptor Partial Agonism

Similar to its action at D₂ receptors, this compound's partial agonism at the Gαi-coupled 5-HT₁ₐ receptor leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Caption: this compound's partial agonism at the 5-HT₁ₐ receptor inhibits cAMP production.

Serotonin 5-HT₂ₐ Receptor Antagonism

This compound acts as an antagonist at the 5-HT₂ₐ receptor, which is coupled to the Gαq signaling pathway. By blocking the binding of serotonin, it prevents the activation of phospholipase C and the subsequent mobilization of intracellular calcium.

Caption: this compound antagonizes 5-HT₂ₐ receptor-mediated calcium signaling.

Pharmacokinetics

Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, to form this compound.

Metabolism_Pathway Aripiprazole Aripiprazole This compound This compound (Active Metabolite) Aripiprazole->this compound Dehydrogenation CYP2D6 CYP2D6 Aripiprazole->CYP2D6 CYP3A4 CYP3A4 Aripiprazole->CYP3A4 CYP2D6->this compound CYP3A4->this compound

Caption: Metabolic conversion of aripiprazole to this compound.

ParameterValue
Half-life (t₁/₂) ~94 hours
Time to Peak Plasma Concentration (Tₘₐₓ) 3-5 hours (following oral aripiprazole)
Protein Binding >99% (primarily to albumin)
Metabolism Primarily via CYP3A4 and CYP2D6
Elimination Primarily hepatic

Data sourced from multiple studies.

Experimental Protocols

Radioligand Binding Assay (Dopamine D₂ Receptor)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D₂ receptor.

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing D₂ Receptors) start->prepare_membranes prepare_reagents Prepare Reagents (Radioligand, Buffers, this compound) start->prepare_reagents incubation Incubate Membranes with Radioligand and varying concentrations of this compound prepare_membranes->incubation prepare_reagents->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (Determine Ki value) scintillation->analysis end End analysis->end

Caption: Workflow for a dopamine D₂ receptor radioligand binding assay.

Materials:

  • Cell membranes from a stable cell line expressing human dopamine D₂ receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • This compound (test compound).

  • Non-specific binding control: Haloperidol or sulpiride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Filtration manifold.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Non-specific binding control (at a high concentration), radioligand, and membrane suspension.

    • Competition: Serial dilutions of this compound, radioligand, and membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay (Serotonin 5-HT₁ₐ Receptor)

This protocol describes a functional assay to measure the effect of this compound on cAMP levels in cells expressing the 5-HT₁ₐ receptor.

cAMP_Assay_Workflow start Start cell_culture Culture Cells Expressing 5-HT₁ₐ Receptors start->cell_culture cell_plating Plate Cells in a 96-well Plate cell_culture->cell_plating stimulation Stimulate Cells with Forskolin and varying concentrations of this compound cell_plating->stimulation lysis Lyse Cells and Add cAMP Detection Reagents stimulation->lysis readout Measure Signal (e.g., Luminescence or Fluorescence) lysis->readout analysis Data Analysis (Determine EC₅₀ and Eₘₐₓ) readout->analysis end End analysis->end

Caption: Workflow for a 5-HT₁ₐ receptor functional cAMP assay.

Materials:

  • A stable cell line expressing human 5-HT₁ₐ receptors (e.g., CHO or HEK293 cells).

  • Cell culture medium and supplements.

  • Forskolin.

  • This compound (test compound).

  • Control agonist (e.g., 5-HT).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • 96-well microplates.

  • Plate reader capable of detecting the signal from the chosen cAMP kit.

Procedure:

  • Cell Culture and Plating: Culture cells to an appropriate confluency and seed them into 96-well plates. Allow cells to adhere overnight.

  • Compound Treatment: Replace the culture medium with assay buffer. Add serial dilutions of this compound or control agonist to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions for the chosen kit.

  • Signal Measurement: Read the plate using a plate reader.

  • Data Analysis: Generate a dose-response curve by plotting the signal against the log concentration of this compound. Determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis. The Eₘₐₓ is typically expressed as a percentage of the maximal response to a full agonist.

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the therapeutic effects of aripiprazole. Its unique profile as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and an antagonist at 5-HT₂ₐ receptors, underpins its role as a dopamine-serotonin system stabilizer. This in-depth technical guide provides a comprehensive summary of its binding affinities, functional activities, and pharmacokinetic properties, along with detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of this and similar compounds.

References

Dehydroaripiprazole: A Comprehensive Technical Guide on Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (OPC-14857) is the principal active metabolite of the atypical antipsychotic drug aripiprazole.[1][2] It is formed in the liver primarily through dehydrogenation of the quinolinone ring of aripiprazole, a reaction catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[3][4] this compound exhibits a pharmacological profile comparable to its parent drug, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2] Its significant in vivo activity and prolonged half-life contribute substantially to the overall therapeutic effect of aripiprazole. This technical guide provides a detailed overview of the synthesis and chemical properties of this compound, intended to support research and development activities in the fields of medicinal chemistry and pharmacology.

Chemical Properties

This compound is a crystalline solid. Its chemical and physical properties are summarized in the tables below.

IdentifierValueReference
IUPAC Name 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one
CAS Number 129722-25-4
Chemical Formula C23H25Cl2N3O2
Molecular Weight 446.37 g/mol
PropertyValueReference
Melting Point Polymorph I: 139.0-139.5 °C
Boiling Point 646.2 °C at 760 mmHg (for Aripiprazole)
pKa (Strongest Basic) 7.46 (Predicted for Aripiprazole)
Solubility DMSO: ~20 mg/mL, DMF: ~25 mg/mL, Sparingly soluble in aqueous buffers

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: the direct dehydrogenation of aripiprazole or a multi-step synthesis involving the preparation of key intermediates followed by a final condensation reaction, analogous to the synthesis of aripiprazole. This compound is the direct product of the metabolism of aripiprazole via dehydrogenation.

A common synthetic route involves the preparation of two key intermediates: 7-(4-bromobutoxy)-1H-quinolin-2-one and 1-(2,3-dichlorophenyl)piperazine . These intermediates are then coupled to yield this compound.

Experimental Protocols

1. Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (Intermediate 1)

This intermediate is a precursor to 7-(4-bromobutoxy)-1H-quinolin-2-one.

  • Materials: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane, potassium carbonate, N,N-dimethylformamide (DMF).

  • Procedure:

    • A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent), 1,4-dibromobutane (3 equivalents), and potassium carbonate (1 equivalent) in DMF is stirred at 60 °C for 4 hours.

    • The reaction mixture is then diluted with an equal volume of water.

    • The organic phase is extracted with ethyl acetate.

    • The solvent is removed by rotary evaporation.

    • The resulting product is recrystallized from ethanol to yield 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. The melting point of this intermediate is approximately 111 °C.

2. Synthesis of 1-(2,3-dichlorophenyl)piperazine (Intermediate 2)

  • Materials: 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, xylene, p-toluenesulfonic acid, tetrabutylammonium bromide, aqueous ammonia, ethyl acetate, sodium sulfate.

  • Procedure:

    • A stirred solution of 2,3-dichloroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) is prepared in xylene.

    • p-Toluenesulfonic acid (0.1 equivalent) and tetrabutylammonium bromide (0.1 equivalent) are added to the mixture.

    • The reaction mixture is heated at 130-135 °C for 48 hours.

    • After cooling to room temperature, the pH of the solution is adjusted to 6-7 with aqueous ammonia.

    • The organic compounds are extracted with ethyl acetate, and the organic layer is dried with sodium sulfate.

    • The solvent is removed under reduced pressure to yield 1-(2,3-dichlorophenyl)piperazine.

3. Synthesis of Aripiprazole (Precursor to this compound)

  • Materials: 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazine, sodium iodide, acetonitrile, triethylamine.

  • Procedure:

    • A suspension of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (1 equivalent) and sodium iodide (2 equivalents) in acetonitrile is refluxed for 30 minutes.

    • The mixture is cooled to room temperature.

    • 1-(2,3-dichlorophenyl)piperazine (1.5 equivalents) and triethylamine (2 equivalents) are added to the reaction mixture.

    • The mixture is refluxed for another 4 hours.

    • The resulting precipitate is filtered and discarded.

    • The filtrate is evaporated, and the residue is dissolved in ethyl acetate, washed, dried, and evaporated to yield a resin.

    • The resin is recrystallized from ethanol to provide aripiprazole.

4. Dehydrogenation of Aripiprazole to this compound

While this compound is primarily formed through metabolism, chemical dehydrogenation of aripiprazole can be performed. This typically involves the use of a dehydrogenating agent.

  • Conceptual Protocol:

    • Aripiprazole is dissolved in a suitable organic solvent.

    • A dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added to the solution.

    • The reaction is stirred at an appropriate temperature until completion, monitored by techniques like TLC or LC-MS.

    • The reaction mixture is then worked up to isolate and purify the this compound.

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with dopamine and serotonin receptor signaling pathways. As a partial agonist at D2 and 5-HT1A receptors, it can modulate dopaminergic and serotonergic neurotransmission.

Dehydroaripiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound D2R_pre D2 Autoreceptor This compound->D2R_pre Partial Agonist HT1A_pre 5-HT1A Autoreceptor This compound->HT1A_pre Partial Agonist D2R_post D2 Receptor This compound->D2R_post Partial Agonist HT1A_post 5-HT1A Receptor This compound->HT1A_post Partial Agonist HT2A_post 5-HT2A Receptor This compound->HT2A_post Antagonist AC_pre Adenylyl Cyclase D2R_pre->AC_pre Inhibits HT1A_pre->AC_pre Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Decreases PKA_pre PKA cAMP_pre->PKA_pre Decreases Activation Release Neurotransmitter Release PKA_pre->Release Modulates AC_post Adenylyl Cyclase D2R_post->AC_post Inhibits HT1A_post->AC_post Inhibits PLC Phospholipase C HT2A_post->PLC Activates cAMP_post cAMP AC_post->cAMP_post Decreases IP3_DAG IP3 / DAG PLC->IP3_DAG Increases PKA_post PKA cAMP_post->PKA_post Decreases Activation PKC PKC IP3_DAG->PKC Activates Neuronal_Response Neuronal Response PKA_post->Neuronal_Response PKC->Neuronal_Response

Caption: this compound's modulation of presynaptic and postsynaptic signaling.

Experimental Workflow: Synthesis

The overall workflow for the chemical synthesis of this compound, starting from commercially available precursors, is illustrated below.

Synthesis_Workflow Start1 7-hydroxy-3,4-dihydro- 2(1H)-quinolinone Intermediate1 7-(4-bromobutoxy)-3,4-dihydro- 2(1H)-quinolinone Start1->Intermediate1 Start2 1,4-dibromobutane Start2->Intermediate1 Start3 2,3-dichloroaniline Intermediate2 1-(2,3-dichlorophenyl)piperazine Start3->Intermediate2 Start4 bis(2-chloroethyl)amine hydrochloride Start4->Intermediate2 Aripiprazole Aripiprazole Intermediate1->Aripiprazole Coupling Intermediate2->Aripiprazole Coupling This compound This compound Aripiprazole->this compound Dehydrogenation

Caption: General workflow for the synthesis of this compound.

Logical Relationship: Metabolite Formation

The following diagram illustrates the metabolic relationship between aripiprazole and this compound.

Metabolite_Formation Aripiprazole Aripiprazole This compound This compound (Active Metabolite) Aripiprazole->this compound Dehydrogenation CYP CYP3A4 / CYP2D6 (Liver) Aripiprazole->CYP

Caption: Metabolic conversion of aripiprazole to this compound.

References

In Vitro Characterization of Dehydroaripiprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (OPC-14857) is the primary and pharmacologically active human metabolite of the atypical antipsychotic aripiprazole.[1] Formed through dehydrogenation of the parent compound primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, this compound plays a significant role in the overall clinical effect of aripiprazole.[2][3] This technical guide provides a comprehensive in vitro characterization of this compound, summarizing its receptor binding affinity, functional activity at key central nervous system (CNS) receptors, and its metabolic profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of neuropsychopharmacology.

Receptor Binding Affinity

The binding profile of this compound across a range of physiologically relevant receptors has been characterized through radioligand binding assays. The affinity of the compound for a receptor is expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

ReceptorKi (nM)
Dopamine D24.2
Dopamine D3Data not available
Serotonin 5-HT1AData not available
Serotonin 5-HT2AData not available
Serotonin 5-HT2BData not available
Adrenergic α1AData not available
Adrenergic α2AData not available
Histamine H1Data not available
Muscarinic M1Data not available
Table 1: Receptor Binding Affinities (Ki) of this compound. Data compiled from available scientific literature.

Functional Activity

The functional activity of this compound at key receptors has been assessed using in vitro cellular assays, such as those measuring second messenger modulation (e.g., cyclic adenosine monophosphate - cAMP). These assays determine whether the compound acts as an agonist, antagonist, or partial agonist at a given receptor and quantify its potency (EC50 or IC50) and intrinsic activity (Emax).

This compound is characterized as a partial agonist at dopamine D2 and D3 receptors.[4] Its intrinsic activity at the dopamine D2S and D2L receptor isoforms has been shown to be similar to that of aripiprazole.[1]

ReceptorAssay TypeFunctional ActivityPotency (EC50/IC50, nM)Intrinsic Activity (Emax)
Dopamine D2cAMPPartial AgonistData not availableSimilar to aripiprazole
Dopamine D3cAMPPartial AgonistData not availableData not available
Serotonin 5-HT1AcAMPData not availableData not availableData not available
Serotonin 5-HT2APhosphoinositide HydrolysisData not availableData not availableData not available
Table 2: Functional Activity of this compound at Key CNS Receptors. Data compiled from available scientific literature.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi This compound This compound (Partial Agonist) This compound->D2R AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Dopamine D2 Receptor Signaling Pathway.

G cluster_1 Radioligand Binding Assay Workflow Membrane Membrane Preparation (with target receptor) Incubation Incubation Membrane->Incubation Radioligand Radioligand Radioligand->Incubation Compound This compound (unlabeled competitor) Compound->Incubation Filtration Filtration (separate bound from free) Incubation->Filtration Scintillation Scintillation Counting (measure radioactivity) Filtration->Scintillation Analysis Data Analysis (determine Ki) Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

G cluster_2 cAMP Functional Assay Workflow Cells Cells Expressing Target Receptor Incubation Incubation Cells->Incubation Compound This compound Compound->Incubation Stimulation Stimulation (e.g., Forskolin) Stimulation->Incubation Lysis Cell Lysis Incubation->Lysis cAMPDetection cAMP Detection (e.g., HTRF, AlphaScreen) Lysis->cAMPDetection Analysis Data Analysis (determine EC50/IC50, Emax) cAMPDetection->Analysis

Caption: cAMP Functional Assay Workflow.

Metabolic Profile

Formation of this compound

Dehydroaripipiprazole is the major active metabolite of aripiprazole, formed through dehydrogenation catalyzed by cytochrome P450 enzymes CYP2D6 and CYP3A4.

Inhibition of Drug Transporters

This compound has been shown to inhibit the function of key drug efflux transporters, which are important in drug disposition and the blood-brain barrier.

TransporterIC50 (µM)
P-glycoprotein (MDR1)1.3
Breast Cancer Resistance Protein (BCRP)0.52
Table 3: Inhibition of Drug Efflux Transporters by this compound.
Cytochrome P450 Inhibition

The potential of this compound to inhibit major CYP450 enzymes is a critical factor in assessing drug-drug interaction risks.

CYP IsozymeIC50 (µM)
CYP1A2Data not available
CYP2C9Data not available
CYP2C19Data not available
CYP2D6Data not available
CYP3A4Data not available
Table 4: Inhibition of Cytochrome P450 Enzymes by this compound.
Metabolic Stability

The metabolic stability of this compound itself is an important parameter for understanding its pharmacokinetic profile. This is typically assessed by incubating the compound with human liver microsomes and measuring its disappearance over time.

ParameterValue
In vitro half-life (t½) in HLMData not available
Intrinsic Clearance (CLint) in HLMData not available
Table 5: Metabolic Stability of this compound in Human Liver Microsomes (HLM).

Experimental Protocols

Radioligand Binding Assay (General Protocol)
  • Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing appropriate ions is used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of this compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol for Gi-coupled Receptors)
  • Cell Culture: Cells stably expressing the Gi-coupled receptor of interest (e.g., dopamine D2 receptor) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.

  • Incubation: The cells are incubated for a defined period to allow for the modulation of cAMP levels by the test compound.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).

  • Data Analysis: The concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation is plotted. The IC50 value (for agonists/partial agonists) or the extent of inhibition (for antagonists) is determined. The intrinsic activity (Emax) is calculated as the maximal effect of this compound relative to that of a full agonist.

Cytochrome P450 Inhibition Assay (General Protocol)
  • Incubation System: Human liver microsomes are used as the source of CYP enzymes.

  • Reaction Mixture: The assay is conducted in a buffer system containing human liver microsomes, a specific CYP isozyme substrate (a compound metabolized by a single CYP enzyme), and varying concentrations of this compound.

  • Pre-incubation: The mixture is pre-incubated to allow this compound to interact with the CYP enzymes.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Incubation: The reaction is allowed to proceed for a specific time at 37°C.

  • Termination of Reaction: The reaction is stopped by the addition of a suitable solvent (e.g., acetonitrile).

  • Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control (vehicle-treated) samples. The IC50 value, the concentration of this compound that causes 50% inhibition of the CYP enzyme activity, is determined by plotting the percent inhibition against the this compound concentration.

Conclusion

This compound exhibits a distinct in vitro pharmacological profile characterized by partial agonism at dopamine D2/D3 receptors. Its interactions with drug transporters and metabolic enzymes are important considerations for understanding its overall pharmacokinetic and pharmacodynamic properties. This technical guide provides a foundational overview of the in vitro characteristics of this compound, which can aid in the design and interpretation of further non-clinical and clinical investigations. Further research is warranted to fully elucidate its binding affinities and functional activities across a broader range of CNS receptors and to comprehensively characterize its metabolic fate.

References

Dehydroaripiprazole's Affinity for Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroaripiprazole, the primary active metabolite of the atypical antipsychotic aripiprazole, plays a significant role in the overall pharmacological profile of the parent drug. Understanding its interaction with various neurotransmitter receptors, particularly the serotonin (5-HT) receptor family, is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound's binding affinity for a range of serotonin receptors, details the experimental methodologies used to determine these affinities, and visualizes the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for various human serotonin receptor subtypes has been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding affinity. The following table summarizes the reported Ki values for this compound at several 5-HT receptors. For comparative purposes, the binding affinities of the parent compound, aripiprazole, are also included.

Receptor SubtypeThis compound (Ki, nM)Aripiprazole (Ki, nM)
5-HT1A4.31.6 - 4.2
5-HT1B1516
5-HT1D1010
5-HT2A5.73.4 - 9.0
5-HT2B0.260.21
5-HT2C1315
5-HT647214
5-HT71519 - 39

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's binding affinity for serotonin receptors is primarily achieved through competitive radioligand binding assays. These experiments are fundamental in pharmacology for characterizing the interaction between a ligand (in this case, this compound) and its receptor.

General Protocol Outline:

A standard radioligand binding assay for determining the Ki of this compound at a specific serotonin receptor subtype involves the following key steps:

  • Receptor Source Preparation: Membranes from cultured cells stably expressing a specific human serotonin receptor subtype (e.g., CHO-K1 or HEK293 cells) are commonly used. The cells are harvested and homogenized in a cold buffer, followed by centrifugation to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Competitive Binding Incubation: A fixed concentration of a specific radioligand (a radioactively labeled compound with known high affinity for the receptor of interest) is incubated with the prepared receptor membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Radioligand: After incubation to allow the binding to reach equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Specific Components for Serotonin Receptor Subtypes:

The choice of radioligand and incubation conditions varies depending on the specific serotonin receptor subtype being investigated. The following table provides examples of commonly used components for several key receptors:

Receptor SubtypeRadioligandIncubation Buffer Components
5-HT1A[3H]8-OH-DPAT50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 10 µM pargyline
5-HT2A[3H]Ketanserin50 mM Tris-HCl
5-HT7[3H]5-CT50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA

Signaling Pathway Visualizations

This compound's interaction with serotonin receptors can modulate various intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the 5-HT1A, 5-HT2A, and 5-HT7 receptors.

Radioligand_Binding_Assay_Workflow cluster_prep Receptor Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HEK293 with 5-HT Receptor) Harvest Cell Harvesting CellCulture->Harvest Homogenize Homogenization Harvest->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge MembranePrep Membrane Pellet Centrifuge->MembranePrep Incubation Incubation with Radioligand & this compound MembranePrep->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for Radioligand Binding Assay.

G_Protein_Coupled_Receptor_Signaling cluster_5HT1A 5-HT1A Receptor Signaling (Gi/o-coupled) Dehydro1A This compound Receptor1A 5-HT1A Receptor Dehydro1A->Receptor1A G_protein1A Gi/o Protein Receptor1A->G_protein1A AC Adenylyl Cyclase G_protein1A->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellularResponse1A Cellular Response PKA->CellularResponse1A

5-HT1A Receptor Signaling Pathway.

G_Protein_Coupled_Receptor_Signaling_2 cluster_5HT2A 5-HT2A Receptor Signaling (Gq-coupled) Dehydro2A This compound Receptor2A 5-HT2A Receptor Dehydro2A->Receptor2A G_protein2A Gq Protein Receptor2A->G_protein2A PLC Phospholipase C G_protein2A->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC CellularResponse2A Cellular Response Ca2->CellularResponse2A PKC->CellularResponse2A

5-HT2A Receptor Signaling Pathway.

G_Protein_Coupled_Receptor_Signaling_3 cluster_5HT7 5-HT7 Receptor Signaling (Gs-coupled) Dehydro7 This compound Receptor7 5-HT7 Receptor Dehydro7->Receptor7 G_protein7 Gs Protein Receptor7->G_protein7 AC_stim Adenylyl Cyclase G_protein7->AC_stim cAMP_stim cAMP AC_stim->cAMP_stim PKA_stim PKA cAMP_stim->PKA_stim CellularResponse7 Cellular Response PKA_stim->CellularResponse7

5-HT7 Receptor Signaling Pathway.

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Dehydroaripiprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (OPC-14857) is the primary and pharmacologically active metabolite of the atypical antipsychotic aripiprazole.[1][2][3][4] It plays a significant role in the overall therapeutic effect of aripiprazole, exhibiting a similar affinity for D2 dopamine receptors as the parent drug and contributing approximately 40% of the total drug exposure in plasma at steady state.[1] This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways to support further research and drug development efforts.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound are intrinsically linked to those of its parent compound, aripiprazole. Following oral administration, aripiprazole is well-absorbed, with an absolute oral bioavailability of 87%. This compound is subsequently formed through the hepatic metabolism of aripiprazole.

Absorption and Distribution

Peak plasma concentrations of aripiprazole are typically observed within 3 to 5 hours after oral administration. While the time to peak concentration (Tmax) for this compound is not always distinctly reported, its formation is dependent on the metabolism of aripiprazole. Both aripiprazole and this compound exhibit extensive distribution throughout the body, with a high steady-state volume of distribution for aripiprazole of 404 L (4.9 L/kg), indicating significant extravascular distribution. Both compounds are highly bound to serum proteins (>99%), primarily albumin.

Metabolism and Elimination

The elimination of aripiprazole and the formation of this compound are predominantly mediated by the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4. Dehydrogenation of aripiprazole by these enzymes leads to the formation of this compound. The mean elimination half-life of this compound is longer than that of its parent drug, averaging approximately 94 hours, while aripiprazole's half-life is around 75 hours. This long half-life contributes to the attainment of steady-state concentrations within about 14 days of consistent dosing for both molecules. Renal clearance of unchanged aripiprazole is less than 1%.

The genetic polymorphism of CYP2D6 can significantly influence the pharmacokinetics of aripiprazole and, consequently, the exposure to this compound. Individuals who are poor metabolizers of CYP2D6 may have increased exposure to aripiprazole and altered levels of this compound.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and its parent compound, aripiprazole.

ParameterThis compoundAripiprazoleReference
Mean Elimination Half-life (t½) ~94 hours~75 hours
Time to Steady State ~14 days~14 days
Protein Binding >99% (primarily albumin)>99% (primarily albumin)
Metabolizing Enzymes - (Formed from Aripiprazole)CYP2D6, CYP3A4
Active Moiety Contribution at Steady State ~40% of Aripiprazole exposurePrimary active moiety

Experimental Protocols

The quantification of this compound and aripiprazole in biological matrices, primarily plasma, is crucial for pharmacokinetic studies. The most common and robust analytical methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of this compound and Aripiprazole in Human Plasma by LC-MS/MS

This method offers high selectivity and sensitivity for the simultaneous determination of both compounds.

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE): Plasma samples (typically 0.5 mL) are alkalinized, and the analytes are extracted using an organic solvent such as diethyl ether. An internal standard is added prior to extraction for accurate quantification.

  • Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample clean-up and concentration.

2. Chromatographic Separation:

  • A C18 reversed-phase column is commonly used for separation.

  • The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). Gradient or isocratic elution can be employed to achieve optimal separation.

3. Mass Spectrometric Detection:

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is typically used.

  • Detection is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.

Quantification of this compound and Aripiprazole in Human Plasma by GC-MS

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): Extraction of the analytes from plasma is performed using an appropriate SPE cartridge.

  • Derivatization: Due to the low volatility of aripiprazole and this compound, a derivatization step is necessary to make them suitable for GC analysis. N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is a common derivatizing agent.

2. Gas Chromatographic Separation:

  • A capillary column suitable for the analysis of derivatized compounds is used.

  • The oven temperature is programmed to ramp up to achieve separation of the analytes.

3. Mass Spectrometric Detection:

  • A mass spectrometer is used as the detector, operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. The characteristic ions of the derivatized analytes are monitored.

Visualizations

Metabolic Pathway of Aripiprazole to this compound

Aripiprazole Aripiprazole This compound This compound (Active Metabolite) Aripiprazole->this compound Dehydrogenation CYP3A4 CYP3A4 CYP3A4->Aripiprazole CYP2D6 CYP2D6 CYP2D6->Aripiprazole

Caption: Metabolic conversion of aripiprazole.

Experimental Workflow for LC-MS/MS Quantification

Start Plasma Sample Collection Spike Spike with Internal Standard Start->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Drydown Evaporation and Reconstitution Extraction->Drydown LC_Injection Injection into LC System Drydown->LC_Injection Separation Chromatographic Separation (C18 Column) LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->MS_Analysis Data Data Acquisition and Quantification MS_Analysis->Data

Caption: LC-MS/MS quantification workflow.

Signaling Pathway of this compound

This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Partial Agonist FiveHT1A_Receptor Serotonin 5-HT1A Receptor This compound->FiveHT1A_Receptor Partial Agonist FiveHT2A_Receptor Serotonin 5-HT2A Receptor This compound->FiveHT2A_Receptor Antagonist Downstream Modulation of Downstream Signaling D2_Receptor->Downstream FiveHT1A_Receptor->Downstream FiveHT2A_Receptor->Downstream

Caption: Receptor binding profile.

Conclusion

This compound is a critical component in the clinical pharmacology of aripiprazole. Its long half-life and significant contribution to the total active drug exposure underscore the importance of understanding its pharmacokinetic profile. This guide has provided a consolidated resource of quantitative data, an overview of analytical methodologies, and visual representations of key pathways to aid researchers and drug development professionals in their ongoing work with this important therapeutic agent. Further research into the specific factors influencing the variability in this compound levels, such as pharmacogenomics and drug-drug interactions, will continue to be of high value in optimizing treatment outcomes.

References

Methodological & Application

Application Note: Quantification of Dehydroaripiprazole in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dehydroaripiprazole, the active metabolite of aripiprazole, in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (Aripiprazole-d8) for accurate and precise quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 2.4 minutes.[1] Detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization mode with multiple reaction monitoring (MRM). The method is linear over a clinically relevant concentration range and has been validated for accuracy, precision, and stability.

Introduction

This compound is the primary active metabolite of aripiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Therapeutic drug monitoring of both aripiprazole and this compound is crucial for optimizing treatment efficacy and minimizing adverse effects. This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a highly specific and sensitive analytical technique.

Experimental

Materials and Reagents

  • This compound reference standard

  • Aripiprazole-d8 (internal standard)[2]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K2-EDTA)

Instrumentation

  • Liquid Chromatograph (LC) system

  • Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.

Protocol:

  • Allow all samples and reagents to reach room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (Aripiprazole-d8).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Table 1: LC Parameters

ParameterValue
ColumnC18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientIsocratic or gradient elution can be optimized. A representative gradient is: 0-0.5 min (30% B), 0.5-1.5 min (30-95% B), 1.5-2.0 min (95% B), 2.0-2.1 min (95-30% B), 2.1-2.4 min (30% B).
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry

Table 2: MS/MS Parameters

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)
This compound Transitionm/z 446.0 → 285.0[2]
Aripiprazole-d8 (IS) Transitionm/z 456.3 → 293.0[2]
Dwell Time100 ms
Collision EnergyOptimized for the specific instrument
Declustering PotentialOptimized for the specific instrument

Results and Discussion

Linearity

The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently >0.99.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)
This compound1 - 1000>0.99

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The results are summarized in Table 4.

Table 4: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
LQC3< 1585 - 115< 1585 - 115
MQC100< 1585 - 115< 1585 - 115
HQC800< 1585 - 115< 1585 - 115

Stability

This compound was found to be stable in human plasma under various storage conditions, including short-term bench-top, long-term freezer, and freeze-thaw cycles.

Workflow and Diagrams

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_Addition Add Acetonitrile with Internal Standard (200 µL) Plasma->IS_Addition Vortex Vortex (30 sec) IS_Addition->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Report Generate Report Quantification->Report

Figure 1. Experimental workflow for the LC-MS/MS quantification of this compound in plasma.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a research or clinical setting. This method can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of aripiprazole.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and aripiprazole-d8 reference standards.

    • Dissolve each standard in 1 mL of methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of this compound by serially diluting the primary stock solution with methanol:water (50:50, v/v) to achieve concentrations for spiking into plasma to create calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the aripiprazole-d8 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards:

    • Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working standard solution to achieve final concentrations ranging from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) in the same manner as the calibration standards using independently prepared working standard solutions.

Protocol 3: Sample Analysis and Data Processing
  • Sample Preparation:

    • Follow the sample preparation protocol as described in the "Experimental" section.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.

    • Create a sequence table including blank samples, calibration standards, QC samples, and unknown samples.

    • Inject the prepared samples.

  • Data Processing:

    • Integrate the chromatographic peaks for this compound and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling_Pathway Aripiprazole Aripiprazole (Administered Drug) Metabolism Metabolism (CYP3A4/2D6) Aripiprazole->Metabolism This compound This compound (Active Metabolite) Metabolism->this compound Pharmacological_Effect Pharmacological Effect This compound->Pharmacological_Effect

Figure 2. Metabolic pathway of aripiprazole to this compound.

References

Animal Models for Studying the Effects of Dehydroaripiprazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole is the primary active metabolite of the atypical antipsychotic aripiprazole. It shares a similar pharmacological profile with its parent compound, exhibiting partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors. Understanding the specific contribution of this compound to the overall clinical effects of aripiprazole is crucial for drug development and personalized medicine. This document provides an overview of relevant animal models and detailed protocols to study the pharmacokinetic and pharmacodynamic effects of this compound.

While much of the existing research focuses on aripiprazole, this guide extrapolates and adapts methodologies for the direct investigation of this compound. It is important to note that direct in vivo studies on this compound are limited, and many of the described effects are inferred from studies on aripiprazole.

Pharmacological Profile and Receptor Binding

This compound displays a high affinity for D2, D3, 5-HT1A, and 5-HT2A receptors. Its functional activity as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors is thought to contribute to its antipsychotic and mood-stabilizing effects.

Table 1: Receptor Binding Affinities (Ki, nM) of Aripiprazole and this compound

ReceptorAripiprazoleThis compoundReference
Dopamine D20.34 - 1.1Similar to Aripiprazole[1][2]
Serotonin 5-HT1A1.7 - 4.2Similar to Aripiprazole[3][4]
Serotonin 5-HT2A3.4 - 5.3Similar to Aripiprazole[3]

Note: Direct Ki values for this compound are not consistently reported in publicly available literature; the profile is often described as "similar" to aripiprazole.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound is characterized by a long half-life. Following administration of aripiprazole, this compound reaches steady-state concentrations in approximately 14 days in humans. Direct pharmacokinetic studies of this compound in animal models are not widely available. The following table summarizes pharmacokinetic parameters of this compound in rats following the administration of aripiprazole.

Table 2: Pharmacokinetic Parameters of this compound in Rats (following Aripiprazole administration)

ParameterValueConditionReference
Tmax~8 h8 mg/kg aripiprazole, p.o.
Cmax~50 ng/mL8 mg/kg aripiprazole, p.o.
AUC(0-t)~1200 ng·h/mL8 mg/kg aripiprazole, p.o.

Behavioral Pharmacology Models

Several well-validated rodent behavioral models are used to assess the antipsychotic-like and other psychotropic effects of compounds like this compound.

Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic efficacy. Antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.

Protocol: Conditioned Avoidance Response in Rats

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), typically a light or tone, is presented before the unconditioned stimulus (US), the foot shock.

  • Acclimation: Allow rats to explore the shuttle box for 5-10 minutes on two consecutive days prior to training.

  • Training:

    • Each trial begins with the presentation of the CS (e.g., a 10-second tone).

    • If the rat moves to the other compartment during the CS, it is recorded as an avoidance response, and the trial ends.

    • If the rat fails to move during the CS, the US (e.g., 0.5 mA foot shock) is delivered for a maximum of 10 seconds, co-terminating with the CS.

    • If the rat moves to the other compartment during the US, it is recorded as an escape response.

    • If the rat fails to move during the US, it is recorded as an escape failure.

    • Conduct 30-50 trials per day with an inter-trial interval of 30-60 seconds. Training continues until a stable baseline of at least 80% avoidance is achieved.

  • Drug Testing:

    • Administer this compound (e.g., 1-30 mg/kg, i.p. or p.o.) or vehicle at a predetermined time before the test session (e.g., 30-60 minutes).

    • Conduct a test session of 30-50 trials.

    • Record the number of avoidance responses, escape responses, and escape failures.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Antipsychotics can restore PPI deficits induced by psychostimulants or NMDA receptor antagonists.

Protocol: Prepulse Inhibition in Mice or Rats

  • Apparatus: A startle chamber equipped with a load cell platform to measure the whole-body startle response and a speaker to deliver acoustic stimuli.

  • Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • Test Session:

    • The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

      • Prepulse-pulse trials: The pulse is preceded by a weaker acoustic stimulus (prepulse), e.g., 75, 80, or 85 dB for 20 ms. The inter-stimulus interval between the onset of the prepulse and the onset of the pulse is typically 100 ms.

      • No-stimulus trials: Only background noise is presented.

    • Administer this compound or vehicle prior to the session. To induce a PPI deficit, a psychostimulant like apomorphine (e.g., 2 mg/kg, s.c.) or an NMDA antagonist like phencyclidine (PCP) (e.g., 5 mg/kg, i.p.) can be administered before the test compound.

  • Data Analysis:

    • The startle amplitude is measured for each trial.

    • Percent PPI is calculated as: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].

Novel Object Recognition (NOR)

The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. Atypical antipsychotics have been shown to improve performance in this task.

Protocol: Novel Object Recognition in Rats or Mice

  • Apparatus: An open-field arena (e.g., 50 x 50 x 40 cm). A variety of objects that are of similar size but different in shape and texture are required.

  • Habituation: Allow the animal to freely explore the empty arena for 5-10 minutes on two consecutive days.

  • Familiarization Phase (T1):

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a set period (e.g., 5 minutes).

    • Record the time spent exploring each object (sniffing or touching with the nose).

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Test Phase (T2):

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar and the novel object.

    • Administer this compound or vehicle before the familiarization phase or before the test phase to assess its effects on acquisition or retrieval of memory, respectively.

  • Data Analysis:

    • Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Neurochemical Analysis: In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This technique is invaluable for understanding how this compound modulates dopamine and serotonin systems. While direct microdialysis studies with this compound are scarce, studies with aripiprazole show it can modulate dopamine and serotonin release, particularly in the prefrontal cortex and striatum.

Protocol: In Vivo Microdialysis in Rats

  • Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex, or striatum). Allow for a recovery period of at least 48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period of 1-2 hours, collect baseline dialysate samples every 10-20 minutes.

  • Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p. or s.c.) or vehicle.

  • Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express post-drug neurotransmitter levels as a percentage of the average baseline levels.

Signaling Pathway Visualizations

The following diagrams illustrate the putative signaling pathways modulated by this compound, based on its known receptor pharmacology.

Dehydroaripiprazole_D2_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor Dopamine_synthesis Dopamine Synthesis (Tyrosine Hydroxylase) D2_auto->Dopamine_synthesis Inhibits Dopamine_release Dopamine Release D2_auto->Dopamine_release Inhibits Dopamine Dopamine Dopamine->D2_auto Agonist D2_post D2 Receptor Dopamine->D2_post Agonist This compound This compound This compound->D2_auto Partial Agonist This compound->D2_post Partial Agonist G_protein Gi/o D2_post->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Signaling Downstream Signaling cAMP->Signaling Modulates

Caption: this compound's partial agonism at presynaptic D2 autoreceptors and postsynaptic D2 receptors.

Dehydroaripiprazole_5HT1A_Signaling cluster_presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron HT1A_auto 5-HT1A Autoreceptor Serotonin_release Serotonin Release HT1A_auto->Serotonin_release Inhibits Serotonin Serotonin Serotonin->HT1A_auto Agonist HT1A_post 5-HT1A Receptor Serotonin->HT1A_post Agonist This compound This compound This compound->HT1A_auto Partial Agonist This compound->HT1A_post Partial Agonist G_protein_1A Gi/o HT1A_post->G_protein_1A Activates AC_1A Adenylyl Cyclase G_protein_1A->AC_1A Inhibits cAMP_1A cAMP AC_1A->cAMP_1A Decreases Signaling_1A Downstream Signaling cAMP_1A->Signaling_1A Modulates

Caption: this compound's partial agonism at presynaptic and postsynaptic 5-HT1A receptors.

Dehydroaripiprazole_5HT2A_Signaling cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin HT2A_post 5-HT2A Receptor Serotonin->HT2A_post Agonist This compound This compound This compound->HT2A_post Antagonist G_protein_2A Gq/11 HT2A_post->G_protein_2A Activates PLC Phospholipase C G_protein_2A->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Increases Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activates Signaling_2A Downstream Signaling Ca_PKC->Signaling_2A Modulates

Caption: this compound's antagonism at postsynaptic 5-HT2A receptors.

Experimental_Workflow_CAR start Start acclimation Acclimation to Shuttle Box (2 days) start->acclimation training Training to 80% Avoidance (Multiple Days) acclimation->training drug_admin This compound or Vehicle Administration training->drug_admin test_session Conditioned Avoidance Test Session (30-50 trials) drug_admin->test_session data_analysis Analyze Avoidance, Escape, and Escape Failures test_session->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) test.

Conclusion

The animal models and protocols outlined in this document provide a framework for the preclinical evaluation of this compound. While the pharmacological profile of this compound is reported to be similar to aripiprazole, direct investigation is necessary to delineate its specific contributions to efficacy and potential side effects. The use of robust behavioral and neurochemical methods will be essential in characterizing the unique properties of this active metabolite and informing its potential therapeutic applications. Further research is warranted to generate more comprehensive pharmacokinetic and pharmacodynamic data specifically for this compound in various animal models.

References

Protocol for Dehydroaripiprazole Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dehydroaripiprazole, the primary active metabolite of the atypical antipsychotic aripiprazole, is a crucial compound in neuropharmacological research.[1][2][3] Like its parent drug, this compound exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This distinct mechanism of action warrants detailed investigation in various preclinical models to elucidate its therapeutic potential and underlying neurobiological effects.

These application notes and protocols provide a comprehensive guide for the administration of this compound in preclinical research settings, with a focus on rodent models. The following sections detail recommended dosages, vehicle formulations, and administration routes, along with methodologies for key experimental procedures. Quantitative data from relevant studies are summarized to facilitate experimental design and comparison.

Quantitative Data Summary

The following tables summarize key quantitative data related to the administration and pharmacokinetics of this compound and its parent compound, aripiprazole, in preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Aripiprazole Administration

ParameterValue (Mean ± SD)Animal ModelAripiprazole Dose and RouteReference
Cmax153.20 ng/mLWistar Rats8 mg/kg, single oral dose[4][5]
Tmax8.0 ± 2.5 hWistar Rats8 mg/kg, single oral dose
AUC(0-∞)3101.52 ng·h/mLWistar Rats8 mg/kg, single oral dose
Half-life (t½)94 hHumansNot specified

Table 2: Reported Dosages of Aripiprazole in Preclinical Studies

Animal ModelDosage RangeRoute of AdministrationInvestigated EffectReference
Rats1, 3, 10 mg/kgOralReduction of alcohol consumption
Rats1-30 mg/kgIntraperitonealPharmacological models of psychosis
Mice10 mg/kgIntraperitonealPharmacokinetics and P-glycoprotein interaction
Rats100, 300 mgSubcutaneousLocal tissue response
Rats3, 8, 20 mg/kg/dayIntravenousDevelopmental toxicity

Experimental Protocols

Detailed methodologies for the preparation and administration of this compound are provided below. Due to the limited availability of studies involving direct administration of this compound, some protocols are adapted from established procedures for aripiprazole and other poorly water-soluble compounds, with appropriate scientific justification.

Vehicle Formulation

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound. Given its poor water solubility, several vehicle options can be considered depending on the route of administration.

a) For Oral (PO) Administration (Gavage):

  • Vehicle Composition:

    • 0.5% (w/v) Methylcellulose in sterile water.

    • 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Polysorbate 20 (Tween 20) in sterile water.

    • 10% (v/v) Dimethyl sulfoxide (DMSO), 40% (v/v) Polyethylene glycol 400 (PEG 400), and 50% (v/v) sterile water.

  • Preparation Protocol:

    • Weigh the required amount of this compound powder.

    • If using a suspension, wet the powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while vortexing or stirring to achieve a homogenous suspension.

    • If using a solution with DMSO and PEG 400, first dissolve the this compound in DMSO, then add the PEG 400 and finally the water, mixing thoroughly at each step.

b) For Intraperitoneal (IP) and Subcutaneous (SC) Injection:

  • Vehicle Composition:

    • Sterile saline (0.9% NaCl) with up to 5% (v/v) DMSO and 5% (v/v) Tween 80.

    • 20% (v/v) N,N-Dimethylacetamide (DMA), 40% (v/v) Propylene glycol (PG), and 40% (v/v) Polyethylene Glycol 400 (PEG-400) (DPP vehicle).

  • Preparation Protocol:

    • Dissolve this compound in the organic solvent component(s) first (e.g., DMSO, DMA/PG/PEG-400).

    • Gradually add the aqueous component (saline or water) while mixing to avoid precipitation.

    • The final solution should be clear. If precipitation occurs, adjust the solvent ratios or consider a different vehicle.

    • Filter the final solution through a 0.22 µm sterile filter before administration.

c) For Intravenous (IV) Injection:

  • Vehicle Composition:

    • A solution containing 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been described for poorly soluble compounds.

    • A solution of aripiprazole in 15% Captisol® (a modified cyclodextrin) in 0.05 M tartrate buffer has also been reported for IV use.

  • Preparation Protocol:

    • Strict aseptic techniques must be followed for IV formulations.

    • Dissolve this compound in the chosen solvent system.

    • Ensure the final solution is clear, free of particulates, and has a pH close to physiological levels (around 7.4).

    • Sterile filter the final solution (0.22 µm filter) into a sterile vial.

Administration Procedures

The following are general guidelines for administering this compound to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

a) Oral Gavage (PO):

  • Procedure:

    • Accurately weigh the animal to determine the correct dosing volume.

    • Gently restrain the animal.

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Administer the formulation slowly.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress.

b) Intraperitoneal Injection (IP):

  • Procedure:

    • Weigh the animal for accurate dosing.

    • Restrain the animal to expose the abdomen.

    • Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.

    • Insert a 25-27 gauge needle at a 15-30 degree angle into the peritoneal cavity, avoiding internal organs.

    • Aspirate briefly to ensure no blood or urine is drawn.

    • Inject the solution.

    • Withdraw the needle and return the animal to its cage.

c) Subcutaneous Injection (SC):

  • Procedure:

    • Weigh the animal.

    • Lift the loose skin over the back of the neck or flank to form a "tent".

    • Insert a 25-27 gauge needle into the base of the tented skin.

    • Aspirate to check for blood.

    • Inject the solution, which will form a small bolus under the skin.

    • Withdraw the needle and gently massage the area to aid dispersal.

d) Intravenous Injection (IV):

  • Procedure: (Requires a high degree of technical skill)

    • Weigh the animal.

    • The lateral tail vein is the most common site in rodents. Anesthesia may be required depending on institutional guidelines and the skill of the administrator.

    • Warm the tail to dilate the veins.

    • Insert a 27-30 gauge needle into the vein.

    • Administer the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its preclinical evaluation.

Dehydroaripiprazole_Signaling_Pathways cluster_D2R Dopamine D2 Receptor (Partial Agonist) cluster_5HT1A Serotonin 5-HT1A Receptor (Partial Agonist) cluster_5HT2A Serotonin 5-HT2A Receptor (Antagonist) D2R D2 Receptor Gai Gαi/o D2R->Gai AC Adenylate Cyclase Gai->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Dehydroaripiprazole1 This compound Dehydroaripiprazole1->D2R HT1AR 5-HT1A Receptor Gai2 Gαi/o HT1AR->Gai2 AC2 Adenylate Cyclase Gai2->AC2 ERK ERK Gai2->ERK βγ subunit cAMP2 cAMP AC2->cAMP2 ATP PKA2 PKA cAMP2->PKA2 Dehydroaripiprazole2 This compound Dehydroaripiprazole2->HT1AR HT2AR 5-HT2A Receptor Gaq Gαq/11 HT2AR->Gaq PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Dehydroaripiprazole3 This compound Dehydroaripiprazole3->HT2AR Serotonin Serotonin Serotonin->HT2AR

Caption: Signaling pathways of this compound.

Preclinical_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In-life Studies cluster_analysis Phase 3: Data Analysis A Define Research Question (e.g., efficacy, PK, safety) B Select Animal Model (e.g., rat, mouse, disease model) A->B C Determine Dosage and Route B->C D Prepare this compound Formulation C->D E Administer Compound D->E F Monitor Animals and Collect Data/Samples E->F G Analyze Samples (e.g., LC-MS/MS for PK) F->G H Statistical Analysis of Behavioral/Physiological Data G->H I Interpret Results and Draw Conclusions H->I

Caption: General workflow for preclinical studies.

References

Application Notes: In Vitro Assays for Dehydroaripiprazole Receptor Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (OPC-14857) is the primary active metabolite of the atypical antipsychotic drug, aripiprazole.[1] Like its parent compound, this compound contributes significantly to the overall therapeutic effect and possesses a unique pharmacological profile. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and displays antagonist activity at serotonin 5-HT2A receptors.[1] This distinct "dopamine-serotonin system stabilizer" activity is central to its mechanism of action.

Measuring the receptor occupancy and functional activity of this compound in vitro is crucial for understanding its potency, selectivity, and potential for therapeutic efficacy and side effects. These application notes provide detailed protocols for key in vitro assays designed to quantify the binding affinity and functional modulation of this compound at its primary targets.

Key Methodologies: Binding vs. Functional Assays

Two primary categories of in vitro assays are essential for characterizing this compound's interaction with its target receptors:

  • Receptor Binding Assays: These assays measure the physical binding of a ligand to a receptor. Competitive binding assays, in particular, are used to determine the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand.[2][3] A lower Ki value signifies a higher binding affinity.[2]

  • Functional Assays: These assays measure the biological response initiated by ligand-receptor binding. They are critical for determining whether a compound acts as an agonist, antagonist, or partial agonist and for quantifying its potency (EC50 for agonists, IC50 for antagonists). For G protein-coupled receptors (GPCRs), common functional assays measure the change in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium ([Ca2+]).

Quantitative Data Summary

The following table summarizes the in vitro binding affinity (Ki) and functional potency (IC50) of this compound at key human receptors. This data is essential for comparing its activity across different targets.

Receptor TargetAssay TypeParameterThis compound Value (nM)Parent Compound (Aripiprazole) Value (nM)
Dopamine D2 Radioligand BindingKi4.2~1
Serotonin 5-HT1A Radioligand BindingKi-1.7
Serotonin 5-HT2A Radioligand BindingKi-3.4
BCRP Transporter Functional InhibitionIC505203500

Note: Data for this compound is limited in publicly available literature; Aripiprazole values are provided for context. The BCRP transporter data is from an in vitro study on membrane vesicles.

Experimental Workflow and Signaling Pathways

A typical workflow for in vitro receptor occupancy studies involves preparing the biological materials, running binding and functional assays, and analyzing the data to determine key parameters like Ki, EC50, and IC50.

Overall Experimental Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_results Results prep_cells Cell Culture (e.g., HEK293 expressing target receptor) prep_membranes Membrane Preparation (Homogenization & Centrifugation) prep_cells->prep_membranes functional_assay Functional Assay (cAMP or Calcium Flux) prep_cells->functional_assay Live Cells binding_assay Radioligand Binding Assay (Competition Format) prep_membranes->binding_assay Receptor Source analysis_binding Calculate IC50 Derive Ki value binding_assay->analysis_binding analysis_functional Calculate EC50 / IC50 Determine Functional Activity functional_assay->analysis_functional result_affinity Binding Affinity analysis_binding->result_affinity result_potency Functional Potency & Efficacy analysis_functional->result_potency

Overall workflow for in vitro receptor occupancy studies.

The primary receptors targeted by this compound utilize distinct G protein signaling pathways to elicit a cellular response.

Dopamine D2 / Serotonin 5-HT1A (Gi-Coupled) Signaling Ligand This compound (Partial Agonist) Receptor D2 / 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Cellular Response PKA->Response

Simplified Gi-coupled signaling pathway for D2 and 5-HT1A receptors.

Serotonin 5-HT2A (Gq-Coupled) Signaling Ligand This compound (Antagonist) Receptor 5-HT2A Receptor Ligand->Receptor Blocks Binding G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca2+ Release ER->Ca

Simplified Gq-coupled signaling pathway for the 5-HT2A receptor.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for a specific receptor.

Principle: A fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with a receptor source (cell membranes). As the concentration of this compound increases, it displaces the radioligand, reducing the measured radioactivity. The concentration of this compound that displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki.

Principle of Competitive Radioligand Binding cluster_0 Low [this compound] cluster_1 High [this compound] R1 Receptor L1 Radioligand L1->R1 R2 Receptor L2 Radioligand D1 This compound D1->R2

Unlabeled drug competes with radioligand for receptor binding.

Materials:

  • Receptor Source: Frozen cell membrane preparations from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., D2, 5-HT1A, or 5-HT2A).

  • Radioligands:

    • For D2: [3H]-Spiperone or [3H]-Raclopride

    • For 5-HT1A: [3H]-8-OH-DPAT or [3H]-WAY 100635

    • For 5-HT2A: [3H]-Ketanserin

  • Test Compound: this compound stock solution in DMSO.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D2, 10 µM Serotonin for 5-HT receptors).

  • Equipment: 96-well filter plates (e.g., GF/C filters), vacuum filtration manifold (e.g., FilterMate™ harvester), scintillation counter (e.g., MicroBeta counter), multi-channel pipettes.

Procedure:

  • Reagent Preparation:

    • Thaw membrane aliquots on ice and resuspend in binding buffer to a final protein concentration of 50-120 µ g/well .

    • Prepare serial dilutions of this compound in binding buffer (e.g., 10 concentrations spanning 0.1 nM to 10 µM).

    • Dilute the radioligand in binding buffer to a final concentration approximately equal to its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding wells: 50 µL binding buffer + 50 µL radioligand + 150 µL membrane preparation.

    • Non-specific Binding (NSB) wells: 50 µL non-specific control + 50 µL radioligand + 150 µL membrane preparation.

    • Competition wells: 50 µL this compound dilution + 50 µL radioligand + 150 µL membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the pre-soaked (0.3% PEI) filter plate.

  • Washing: Wash each well 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail to each well, seal the plate, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors (D2, 5-HT1A)

This protocol measures the ability of this compound to inhibit cAMP production, indicating partial agonist or antagonist activity at Gi-coupled receptors.

Procedure:

  • Cell Culture: Seed CHO or HEK293 cells expressing the D2 or 5-HT1A receptor into 96-well plates and grow to ~90% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound. To measure antagonist activity, also prepare a known agonist at its EC80 concentration.

  • Cell Stimulation:

    • Aspirate the growth medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.

    • Add the this compound dilutions.

    • Add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. This creates a signal window against which inhibition can be measured.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the kit manufacturer's instructions.

    • Measure cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of this compound.

    • For partial agonism, fit the data to determine the EC50 (potency) and Emax (efficacy relative to a full agonist).

    • For antagonism, fit the data to determine the IC50 value.

Protocol 3: Calcium Flux Functional Assay for Gq-Coupled Receptors (5-HT2A)

This protocol measures the ability of this compound to block agonist-induced intracellular calcium release, indicating antagonist activity at the Gq-coupled 5-HT2A receptor.

Procedure:

  • Cell Culture: Seed U2OS or CHO-K1 cells expressing the 5-HT2A receptor into 96-well black-walled, clear-bottom plates and grow overnight.

  • Dye Loading:

    • Aspirate the growth medium.

    • Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) dissolved in assay buffer.

    • Incubate for 60 minutes at 37°C, followed by 30-60 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Addition:

    • Place the plate into a fluorescence plate reader equipped with injectors (e.g., FLIPR, FlexStation).

    • Add serial dilutions of this compound (the antagonist) to the wells and incubate for a predefined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement:

    • Establish a stable baseline fluorescence reading for several seconds.

    • Inject a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration into the wells.

    • Immediately measure the fluorescence intensity kinetically for 1-2 minutes. The binding of the agonist to the receptor will trigger the release of intracellular calcium, causing a sharp increase in fluorescence.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the peak response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced calcium response.

References

Application Notes and Protocols for the Synthesis of Dehydroaripiprazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic techniques for preparing Dehydroaripiprazole and its analogs. This compound, the primary active metabolite of the atypical antipsychotic aripiprazole, is a potent partial agonist of the dopamine D2 and serotonin 5-HT1A receptors and an antagonist of the 5-HT2A receptor.[1][2] Its synthesis and the generation of its analogs are of significant interest for the development of novel therapeutics for psychiatric disorders.

Synthetic Strategies

The synthesis of this compound analogs typically involves a convergent strategy, centered around the coupling of a substituted piperazine moiety with a functionalized quinolinone core. The key steps include the synthesis of the quinolinone and piperazine intermediates, followed by their condensation and, if necessary, a final dehydrogenation step.

A prevalent method for synthesizing the core structure of this compound involves the dehydrogenation of aripiprazole or its analogs.[1][3] Alternatively, a more direct approach utilizes a pre-functionalized quinolinone intermediate that already contains the double bond.

Key Intermediates Synthesis

1. Synthesis of 7-(4-bromobutoxy)-2(1H)-quinolinone:

This intermediate is crucial for introducing the butoxy linker to the quinolinone core. A common method for its synthesis is the dehydrogenation of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[4]

2. Synthesis of 1-(2,3-dichlorophenyl)piperazine:

This piperazine derivative is a common building block for many aripiprazole analogs. Its synthesis can be achieved through the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine or similar cyclizing agents.

Experimental Protocols

Protocol 1: Synthesis of 7-(4-bromobutoxy)-2(1H)-quinolinone

This protocol details the dehydrogenation of the dihydroquinolinone precursor.

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (1 equivalent) in THF, add DDQ (4 equivalents) at room temperature with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF by evaporation under reduced pressure.

  • Wash the resulting residue with water and extract with ethyl acetate.

  • Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 7-(4-bromobutoxy)-2(1H)-quinolinone.

Quantitative Data:

CompoundStarting MaterialReagentSolventYieldPurity (HPLC)Reference
7-(4-bromobutoxy)-2(1H)-quinolinone7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinoneDDQTHF98.99%99.26%
Protocol 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine

This protocol describes a method for the synthesis of the key piperazine intermediate.

Materials:

  • 2,3-dichloroaniline

  • Bis(2-chloroethyl)amine

  • p-toluenesulfonic acid

  • Tetrabutylammonium bromide

  • Xylene

  • Aqueous ammonia

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2,3-dichloroaniline (1 equivalent) and bis(2-chloroethyl)amine (1 equivalent) in xylene, add p-toluenesulfonic acid (0.1 equivalent) and tetrabutylammonium bromide (0.1 equivalent).

  • Heat the reaction mixture at 130-135 °C for 48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 6-7 with aqueous ammonia.

  • Extract the organic compounds with ethyl acetate, dry the combined organic layers with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Quantitative Data:

CompoundStarting MaterialReagentsSolventYieldReference
1-(2,3-dichlorophenyl)piperazine2,3-dichloroanilinebis(2-chloroethyl)amine, p-toluenesulfonic acid, Tetrabutylammonium bromideXylene88%
Protocol 3: Synthesis of this compound

This protocol outlines the final coupling step to produce this compound.

Materials:

  • 7-(4-bromobutoxy)-2(1H)-quinolinone

  • 1-(2,3-dichlorophenyl)piperazine

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • A mixture of 7-(4-bromobutoxy)-2(1H)-quinolinone (1 equivalent), 1-(2,3-dichlorophenyl)piperazine (1.1 equivalents), and potassium carbonate (1.5 equivalents) in acetonitrile is refluxed for 4 hours.

  • After cooling, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by recrystallization from ethanol to give this compound.

Quantitative Data:

CompoundStarting MaterialsBaseSolventYieldPurity
This compound7-(4-bromobutoxy)-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazinePotassium carbonateAcetonitrile>85%>99%

Visualizations

Synthetic Pathway for this compound

Synthetic_Pathway cluster_final Final Product Synthesis Dihydroquinolinone 7-(4-bromobutoxy)-3,4-dihydro- 2(1H)-quinolinone Quinolinone 7-(4-bromobutoxy)- 2(1H)-quinolinone Dihydroquinolinone->Quinolinone DDQ, THF [2] This compound This compound Quinolinone->this compound Dichloroaniline 2,3-dichloroaniline Piperazine 1-(2,3-dichlorophenyl)piperazine Dichloroaniline->Piperazine Piperazine->this compound

Caption: General synthetic route to this compound.

Signaling Pathway of this compound at Dopamine D2 Receptor

This compound acts as a partial agonist at the dopamine D2 receptor. This means it can produce a submaximal response compared to a full agonist (like dopamine) and can also act as an antagonist in the presence of a full agonist. This modulatory effect is thought to contribute to its therapeutic efficacy and favorable side-effect profile.

D2_Signaling_Pathway cluster_receptor Dopamine D2 Receptor Signaling Dopamine Dopamine (Full Agonist) D2R Dopamine D2 Receptor Dopamine->D2R High Intrinsic Activity This compound This compound (Partial Agonist) G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Dehydroaripipiprazole Dehydroaripipiprazole Dehydroaripipiprazole->D2R Low Intrinsic Activity

Caption: this compound's partial agonism at the D2 receptor.

References

Application of Dehydroaripiprazole in Neurodevelopmental Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (OPC-14857) is the primary active metabolite of the atypical antipsychotic aripiprazole.[1] It shares a similar pharmacological profile with its parent compound and contributes significantly to its therapeutic effects due to its prolonged half-life of approximately 94 hours.[2][3] this compound is a key molecule of interest in neurodevelopmental disorder research, particularly for conditions such as Autism Spectrum Disorder (ASD) and Fragile X Syndrome (FXS), where irritability, aggression, and self-injurious behaviors are common challenges.[4][5] Its unique mechanism as a dopamine D2 and serotonin 5-HT1A receptor partial agonist, and 5-HT2A receptor antagonist, offers a nuanced approach to modulating neurotransmitter systems implicated in these disorders.

Mechanism of Action

This compound functions as a "dopamine system stabilizer." In conditions of excessive dopamine, it acts as a functional antagonist, and in low dopamine states, it exhibits functional agonist activity. This is primarily achieved through its partial agonism at D2 receptors. Additionally, its interaction with serotonin receptors, particularly its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, is believed to contribute to its efficacy in managing behavioral disturbances.

The downstream signaling effects of this compound are complex and are thought to involve the modulation of pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the cAMP signaling pathway. This modulation of intracellular signaling cascades may underlie its long-term effects on neuronal function and plasticity.

Data Presentation

Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Aripiprazole
ReceptorThis compound (Ki, nM)Aripiprazole (Ki, nM)
Dopamine D21.50.34 - 1.5
Dopamine D34.20.8
Serotonin 5-HT1A4.21.7 - 4.2
Serotonin 5-HT2A133.4 - 13
Serotonin 5-HT2B-0.36
Serotonin 5-HT7-19
Adrenergic α1A-25.7
Histamine H1-25.1
Data for this compound is limited in publicly available literature; aripiprazole data is provided for context. Dashes indicate data not readily available.
Table 2: Functional Activity of this compound and Aripiprazole
AssayReceptorThis compoundAripiprazole
[35S]GTPγS bindingDopamine D2Partial AgonistPartial Agonist
cAMP InhibitionDopamine D2Partial AgonistPartial Agonist
Ca2+ MobilizationDopamine D2L-Partial Agonist (Emax = 24.3% of dopamine)
ERK2 PhosphorylationDopamine D2L-Partial Agonist (Emax = 54.5% of dopamine)
Emax represents the maximal effect as a percentage of the full agonist dopamine. Dashes indicate data not readily available.
Table 3: Pharmacokinetic Properties
ParameterThis compoundAripiprazole
Elimination Half-life~94 hours~75 hours
MetabolismCYP3A4, CYP2D6CYP3A4, CYP2D6
Protein Binding>99% (primarily albumin)>99% (primarily albumin)
Table 4: Summary of Clinical Trial Data for Aripiprazole in Neurodevelopmental Disorders
DisorderStudy DesignParticipantsMean DoseKey Efficacy FindingsReference
Fragile X Syndrome12-week, open-label12 individuals (6-25 years)9.8 mg/day87% response rate (≥25% improvement on ABC-I and CGI-I of "much improved" or "very much improved")
Autism Spectrum Disorder8-week, fixed-dose, placebo-controlled218 children and adolescents (6-17 years)5, 10, or 15 mg/daySignificant improvement in ABC-I and CGI-I scores compared to placebo at all doses
Autism Spectrum Disorder8-week, flexible-dose, placebo-controlled98 children and adolescents (6-17 years)-Significant improvement in ABC-I and CGI-I scores compared to placebo
ABC-I: Aberrant Behavior Checklist-Irritability subscale; CGI-I: Clinical Global Impressions-Improvement scale.

Experimental Protocols

In Vitro Protocol: Assessment of Dopamine D2 Receptor Partial Agonism via [35S]GTPγS Binding Assay

Objective: To determine the functional activity of this compound at the D2 dopamine receptor.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human D2 dopamine receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA.

  • [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP.

  • This compound and a full D2 agonist (e.g., quinpirole).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration manifold.

Procedure:

  • Culture CHO-D2 cells and harvest. Prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in membrane preparation buffer and store at -80°C.

  • On the day of the experiment, thaw the membranes and dilute to the desired concentration in assay buffer.

  • Prepare serial dilutions of this compound and the reference full agonist.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • GDP to a final concentration of 10 µM.

    • Test compound (this compound) or reference agonist at various concentrations.

    • Cell membranes (typically 5-10 µg of protein per well).

    • [35S]GTPγS to a final concentration of 0.1 nM.

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the log concentration of the compound. Determine the EC50 and Emax values. The partial agonist activity of this compound is expressed as the Emax relative to the full agonist.

In Vivo Protocol: Amphetamine-Induced Hyperlocomotion Model in Rats

Objective: To assess the potential antipsychotic-like activity of this compound by its ability to attenuate amphetamine-induced hyperlocomotion.

Animals:

  • Male Sprague-Dawley rats (250-300 g).

  • House animals in a temperature-controlled facility with a 12-hour light/dark cycle, with food and water available ad libitum.

Materials:

  • This compound.

  • D-amphetamine sulfate.

  • Vehicle (e.g., 0.9% saline or a solution of DMSO, PEG300, and Tween80 in water).

  • Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

Procedure:

  • Acclimate the rats to the testing room for at least 60 minutes before the experiment.

  • Habituate the rats to the activity chambers for 30-60 minutes for 2-3 days prior to the test day.

  • On the test day, administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at desired doses (e.g., 0.3, 1, and 3 mg/kg).

  • After a pretreatment period (e.g., 30 minutes for i.p. or 60 minutes for p.o.), place the rats individually into the activity chambers and record baseline locomotor activity for 30 minutes.

  • Administer D-amphetamine (e.g., 0.5-1.5 mg/kg, i.p.) or saline to the rats.

  • Immediately return the rats to the activity chambers and record locomotor activity for the next 60-90 minutes.

  • Data Analysis: Analyze the total distance traveled or the number of beam breaks in 5-10 minute intervals. Compare the locomotor activity of the this compound-treated groups to the vehicle-treated group that received amphetamine. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like efficacy.

Clinical Research Protocol: Assessment in Fragile X Syndrome

Objective: To evaluate the efficacy and safety of aripiprazole (and by extension, this compound) in treating irritability in individuals with Fragile X Syndrome.

Study Design: A 12-week, prospective, open-label trial.

Inclusion Criteria:

  • Males and females aged 6-25 years.

  • Confirmed genetic diagnosis of Fragile X Syndrome.

  • Presence of significant irritability, aggression, or self-injurious behavior, as indicated by a score of ≥ 18 on the Aberrant Behavior Checklist-Irritability (ABC-I) subscale.

  • Clinical Global Impression - Severity (CGI-S) score of ≥ 4 (moderately ill).

  • Psychotropic medication-free for at least 2 weeks prior to baseline (longer for specific medications like fluoxetine).

Exclusion Criteria:

  • DSM-IV diagnosis of schizophrenia, bipolar disorder, or other psychotic disorders.

  • Significant unstable medical conditions.

  • History of hypersensitivity to aripiprazole.

Treatment Protocol:

  • Week 1: Initiate aripiprazole at a low dose (e.g., 2.5 mg/day).

  • Weeks 2-8: Gradually titrate the dose upwards based on clinical response and tolerability, to a maximum of 20 mg/day.

  • Weeks 9-12: Maintain the optimal effective dose.

Outcome Measures:

  • Primary:

    • Change from baseline in the ABC-I subscale score.

    • Clinical Global Impressions-Improvement (CGI-I) scale score.

  • Secondary:

    • Other subscales of the ABC.

    • Safety and tolerability assessed by monitoring vital signs, weight, and adverse events.

Data Analysis:

  • Define treatment response as a ≥25% improvement on the ABC-I subscale and a CGI-I score of "much improved" or "very much improved".

  • Analyze changes in mean scores from baseline to endpoint using appropriate statistical tests.

Visualizations

G cluster_0 This compound Action at Synapse Dehydro This compound D2R D2 Receptor (Presynaptic) Dehydro->D2R Partial Agonist D2R_post D2 Receptor (Postsynaptic) Dehydro->D2R_post Partial Agonist HT1AR 5-HT1A Receptor Dehydro->HT1AR Partial Agonist HT2AR 5-HT2A Receptor Dehydro->HT2AR Antagonist Dopamine_release Dopamine Release D2R->Dopamine_release Inhibits Dopamine_signal Postsynaptic Dopamine Signaling D2R_post->Dopamine_signal Modulates Serotonin_signal Postsynaptic Serotonin Signaling HT1AR->Serotonin_signal Modulates HT2AR->Serotonin_signal Blocks

Caption: Mechanism of action of this compound at the synapse.

G cluster_1 Downstream Signaling Pathway Modulation Dehydro This compound D2R D2 Receptor Dehydro->D2R Partial Agonist G_protein Gi/o Protein D2R->G_protein Activates ERK MAPK/ERK Pathway D2R->ERK Modulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Neuronal_response Altered Neuronal Excitability and Gene Expression PKA->Neuronal_response ERK->Neuronal_response

Caption: Downstream signaling pathways modulated by this compound.

G cluster_2 Experimental Workflow: Amphetamine-Induced Hyperlocomotion start Acclimatize and Habituate Rats drug_admin Administer this compound or Vehicle start->drug_admin baseline Record Baseline Locomotor Activity (30 min) drug_admin->baseline amphetamine_admin Administer Amphetamine or Saline baseline->amphetamine_admin post_admin_record Record Locomotor Activity (60-90 min) amphetamine_admin->post_admin_record analysis Data Analysis: Compare Locomotor Activity post_admin_record->analysis

Caption: Workflow for the amphetamine-induced hyperlocomotion model.

References

Application Notes and Protocols for Dehydroaripiprazole in Positron Emission Tomography (PET) Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole is the primary and pharmacologically active metabolite of aripiprazole, an atypical antipsychotic medication. With a receptor binding profile similar to its parent compound, this compound exhibits partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. Given its significant contribution to the overall pharmacological effect of aripiprazole, particularly at steady-state, understanding its in vivo distribution and target engagement is crucial for drug development and clinical research.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of physiological and biochemical processes in vivo. While a dedicated PET radioligand for this compound has not been established in the scientific literature to date, this document provides a comprehensive overview of the role of this compound in PET imaging studies of aripiprazole and presents a hypothetical protocol for the future development and application of a this compound-based PET tracer.

The Role of this compound in Aripiprazole PET Imaging

In PET studies evaluating the receptor occupancy of aripiprazole, the presence of this compound is a critical consideration. At steady-state, plasma concentrations of this compound can reach up to 40% of the parent drug concentrations[1]. As both compounds compete for the same receptor binding sites, the measured receptor occupancy reflects the combined effect of aripiprazole and this compound. Therefore, accurate quantification and interpretation of aripiprazole PET data necessitate the measurement of plasma concentrations of both the parent drug and its active metabolite.

Quantitative Data from Aripiprazole PET Studies

The following tables summarize key quantitative data from PET studies investigating the receptor occupancy of aripiprazole, where this compound is a significant contributor to the observed effects.

Table 1: Receptor Occupancy of Aripiprazole at Dopamine D2 and Serotonin 5-HT2A & 5-HT1A Receptors

Oral Dose of Aripiprazole (mg/day)D2 Receptor Occupancy (%)5-HT2A Receptor Occupancy (%)5-HT1A Receptor Occupancy (%)Reference Radiotracers
0.540-95 (dose-dependent)--[11C]raclopride
140-95 (dose-dependent)--[11C]raclopride
240-95 (dose-dependent)--[11C]raclopride
351-53--[11C]raclopride
665-69--[11C]raclopride
977-79--[11C]raclopride
108554-6016[11C]raclopride, [18F]setoperone, [11C]WAY100635
1587 (Putamen), 93 (Caudate)54-6016[11C]raclopride, [18F]setoperone, [11C]WAY100635
2087 (Putamen), 93 (Caudate)54-6016[11C]raclopride, [18F]setoperone, [11C]WAY100635
30>9054-6016[11C]raclopride, [18F]setoperone, [11C]WAY100635

Data compiled from multiple studies.[2][3][4]

Table 2: Pharmacokinetic Parameters of Aripiprazole and this compound

ParameterAripiprazoleThis compound
Elimination Half-life~75 hours~94 hours
Time to Steady State~14 days~14 days
Plasma Concentration at Steady State-~40% of Aripiprazole

[5]

Signaling Pathways of this compound's Target Receptors

This compound, like aripiprazole, modulates several key neurotransmitter systems by interacting with G-protein coupled receptors (GPCRs). Understanding these signaling pathways is essential for interpreting the functional consequences of receptor binding observed in PET studies.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Partial Agonist G_protein_Gi Gi/o D2_Receptor->G_protein_Gi Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein_Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neurotransmission) PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway

5HT1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound 5HT1A_Receptor Serotonin 5-HT1A Receptor This compound->5HT1A_Receptor Partial Agonist G_protein_Gi Gi/o 5HT1A_Receptor->G_protein_Gi Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein_Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Phosphorylates Targets

Serotonin 5-HT1A Receptor Signaling Pathway

5HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound 5HT2A_Receptor Serotonin 5-HT2A Receptor This compound->5HT2A_Receptor Antagonist G_protein_Gq Gq/11 5HT2A_Receptor->G_protein_Gq Activates PLC Phospholipase C G_protein_Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response Phosphorylates Targets

Serotonin 5-HT2A Receptor Signaling Pathway

Hypothetical Protocol for a [11C]this compound PET Imaging Study

The following section outlines a hypothetical, yet comprehensive, protocol for a PET imaging study using a novel, hypothetical radiotracer, [11C]this compound. This protocol is based on established methodologies for CNS PET radiotracer development and evaluation.

I. Radiosynthesis of [11C]this compound

The synthesis of a radiolabeled compound is a critical first step. A potential route for the radiosynthesis of [11C]this compound could involve the methylation of a suitable precursor.

Objective: To synthesize [11C]this compound with high radiochemical purity and specific activity.

Materials:

  • Precursor molecule (e.g., a desmethyl-dehydroaripiprazole derivative)

  • [11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Base (e.g., NaOH or K2CO3)

  • HPLC system for purification

  • Quality control equipment (e.g., radio-TLC, radio-HPLC)

Procedure:

  • Produce [11C]CO2 via a cyclotron.

  • Convert [11C]CO2 to [11C]CH3I or [11C]CH3OTf.

  • Dissolve the precursor and base in the anhydrous solvent.

  • Bubble the [11C]CH3I or [11C]CH3OTf through the precursor solution at an elevated temperature (e.g., 80-120°C) for a specified time (e.g., 5-10 minutes).

  • Quench the reaction and purify the crude product using preparative HPLC.

  • Collect the fraction corresponding to [11C]this compound.

  • Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

  • Perform quality control to determine radiochemical purity, specific activity, and residual solvent levels.

Radiosynthesis_Workflow Cyclotron Cyclotron Production of [11C]CO2 Methylation_Agent Conversion to [11C]CH3I or [11C]CH3OTf Cyclotron->Methylation_Agent Reaction Radiolabeling Reaction with Precursor Methylation_Agent->Reaction Purification HPLC Purification Reaction->Purification Formulation Formulation in Sterile Saline Purification->Formulation QC Quality Control Formulation->QC Final_Product [11C]this compound for Injection QC->Final_Product

Radiosynthesis Workflow
II. Preclinical Evaluation

Before human administration, a novel radiotracer must undergo rigorous preclinical evaluation.

A. In Vitro Autoradiography

Objective: To determine the in vitro binding characteristics of [11C]this compound in brain tissue.

Procedure:

  • Obtain brain tissue sections from relevant species (e.g., rat, monkey, human).

  • Incubate the sections with varying concentrations of [11C]this compound.

  • For non-specific binding determination, co-incubate adjacent sections with a high concentration of a competing ligand (e.g., unlabeled aripiprazole or a selective D2/5-HT1A/5-HT2A ligand).

  • Wash the sections to remove unbound radiotracer.

  • Expose the sections to a phosphor imaging plate or autoradiography film.

  • Quantify the binding density in different brain regions.

B. In Vivo PET Imaging in Animals

Objective: To assess the in vivo pharmacokinetics, biodistribution, and target engagement of [11C]this compound in a living organism.

Procedure:

  • Anesthetize the animal model (e.g., rodent or non-human primate).

  • Perform a transmission scan for attenuation correction.

  • Inject a bolus of [11C]this compound intravenously.

  • Acquire dynamic PET data over a specified period (e.g., 90-120 minutes).

  • To confirm target specificity, perform blocking studies by pre-administering a non-radioactive blocking agent.

  • Analyze the data to determine brain uptake, regional distribution, and binding potential.

III. Clinical PET Imaging Protocol

Objective: To quantify the distribution and density of target receptors for this compound in the human brain.

A. Subject Preparation

  • Obtain informed consent from all participants.

  • Ensure subjects have been fasting for at least 4 hours.

  • Insert two intravenous catheters, one for radiotracer injection and one for blood sampling.

  • Position the subject's head in the PET scanner with a head holder to minimize motion.

B. Image Acquisition

  • Perform a transmission scan (e.g., using a CT or 68Ge source) for attenuation correction.

  • Administer a bolus injection of [11C]this compound (e.g., 370 MBq).

  • Acquire dynamic PET data in 3D mode for 90-120 minutes.

  • Collect arterial blood samples throughout the scan to measure the arterial input function.

C. Data Analysis

  • Reconstruct the PET images with corrections for attenuation, scatter, and random coincidences.

  • Co-register the PET images with the subject's MRI for anatomical localization.

  • Define regions of interest (ROIs) on the co-registered images.

  • Analyze the time-activity curves in each ROI using appropriate kinetic models (e.g., two-tissue compartment model) to estimate binding parameters such as the volume of distribution (VT) and binding potential (BPND).

Clinical_PET_Workflow Subject_Prep Subject Preparation (Consent, Fasting, IV lines) Positioning Head Positioning in PET Scanner Subject_Prep->Positioning Transmission_Scan Transmission Scan (Attenuation Correction) Positioning->Transmission_Scan Injection [11C]this compound Injection Transmission_Scan->Injection PET_Scan Dynamic PET Scan (90-120 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Image_Reconstruction Image Reconstruction & Co-registration with MRI PET_Scan->Image_Reconstruction Data_Analysis Kinetic Modeling & Quantification Blood_Sampling->Data_Analysis Image_Reconstruction->Data_Analysis

Clinical PET Study Workflow

Conclusion

While a specific PET radiotracer for this compound is not yet available, its significant pharmacological activity and contribution to the effects of aripiprazole make it a crucial molecule of interest in neuropharmacology and PET imaging. The methodologies and protocols outlined in this document provide a framework for understanding the current role of this compound in aripiprazole PET studies and a roadmap for the future development and application of a dedicated this compound PET radioligand. Such a tool would be invaluable for dissecting the relative contributions of aripiprazole and its active metabolite to receptor occupancy and clinical response, ultimately advancing our understanding and optimization of treatments for psychiatric disorders.

References

Application Notes and Protocols for Cell-Based Screening of Dehydroaripiprazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dehydroaripiprazole (OPC-14857) is the primary active metabolite of the atypical antipsychotic drug aripiprazole.[1][2] It shares a similar pharmacological profile with its parent compound, exhibiting partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[3][4] This unique mechanism of action is thought to contribute to its efficacy in treating schizophrenia and other psychiatric disorders.[3] Understanding the precise activity of this compound at these key G-protein coupled receptors (GPCRs) is crucial for drug development and mechanistic studies.

This document provides detailed application notes and protocols for robust, cell-based functional assays designed to screen and characterize the activity of this compound at the human D2, 5-HT1A, and 5-HT2A receptors. The protocols are intended for researchers, scientists, and drug development professionals familiar with cell culture and microplate-based assays.

Part 1: Receptor Signaling Pathways

To select the appropriate assays, it is essential to understand the signaling cascades initiated by the target receptors. This compound's activity is primarily mediated through three GPCRs that couple to different G-proteins and trigger distinct downstream second messenger responses.

1.1 Dopamine D2 Receptor (D2R) Signaling

The D2 receptor couples to the Gi/o family of G-proteins. Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA).

D2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Partial Agonist) D2R Dopamine D2 Receptor This compound->D2R Binds G_protein Gi/o Protein (α, β, γ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP  Conversion  Blocked ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Dopamine D2 receptor Gi-coupled signaling pathway.

1.2 Serotonin 5-HT1A Receptor (5-HT1AR) Signaling

Similar to the D2 receptor, the 5-HT1A receptor is coupled to Gi/o G-proteins. Its activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP concentration. This makes cAMP measurement a suitable readout for assessing receptor activity.

HT1AR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Partial Agonist) HT1AR Serotonin 5-HT1A Receptor This compound->HT1AR Binds G_protein Gi/o Protein (α, β, γ) HT1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP  Conversion  Blocked ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Serotonin 5-HT1A receptor Gi-coupled signaling pathway.

1.3 Serotonin 5-HT2A Receptor (5-HT2AR) Signaling

The 5-HT2A receptor couples to Gq/11 G-proteins. When activated, the Gαq subunit stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This transient increase in intracellular Ca2+ is a direct measure of 5-HT2A receptor activation.

HT2AR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Blocks G_protein Gq/11 Protein (α, β, γ) HT2AR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Ca Ca2+ (Increased) ER->Ca Releases Response Cellular Response Ca->Response Leads to

Serotonin 5-HT2A receptor Gq-coupled signaling pathway.

Part 2: Experimental Protocols and Data

Based on the signaling pathways, two primary functional assays are recommended for screening this compound: a cAMP Assay for D2 and 5-HT1A receptors and a Calcium Mobilization Assay for the 5-HT2A receptor.

cAMP Assay for D2 and 5-HT1A Receptors (Gi-coupled)

Principle: This assay measures the inhibition of adenylyl cyclase activity. Cells expressing the D2 or 5-HT1A receptor are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a high level of cAMP. The ability of a test compound (this compound) to activate the Gi-coupled receptor will cause a decrease in the forskolin-induced cAMP production. The change in cAMP is detected using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).

Workflow Diagram:

cAMP_Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition cluster_analysis Data Analysis A Seed cells expressing D2 or 5-HT1A receptor in 384-well plate B Incubate overnight (37°C, 5% CO2) A->B C Add this compound (serial dilutions) B->C D Add Forskolin and Reference Agonist/Antagonist (as required) C->D E Incubate at room temperature D->E F Add cAMP detection reagents (Lysis buffer, HTRF reagents) E->F G Incubate in dark (~60 min) F->G H Read plate on HTRF- compatible microplate reader (e.g., 665nm / 620nm) G->H I Calculate cAMP concentration from standard curve H->I J Plot dose-response curve and determine IC50/EC50 I->J

Workflow for a competitive HTRF-based cAMP assay.

Protocol:

  • Cell Seeding:

    • Culture CHO-K1 or HEK293 cells stably expressing the human D2 or 5-HT1A receptor to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to a density of 0.5-1.0 x 10^6 cells/mL.

    • Dispense 5 µL of the cell suspension into each well of a white, low-volume 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • To determine antagonist activity, also prepare a reference agonist (e.g., Dopamine for D2, 5-HT for 5-HT1A) at its EC80 concentration.

    • Add 5 µL of the this compound dilution to the cell plate. For antagonist mode, add the test compound first, incubate for 15-30 minutes, then add the reference agonist.

  • cAMP Induction and Lysis:

    • Prepare a solution of forskolin (e.g., final concentration of 10 µM) in stimulation buffer.

    • Add 5 µL of the forskolin solution to all wells (except negative controls).

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of lysis buffer containing the HTRF detection reagents (e.g., anti-cAMP antibody and a labeled cAMP analog).

  • Detection and Data Analysis:

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate using an HTRF-compatible microplate reader.

    • Calculate the ratio of emissions (e.g., 665nm/620nm).

    • Convert ratios to cAMP concentrations using a cAMP standard curve run in parallel.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 (for agonist activity against forskolin) or EC50 (for partial agonism).

Calcium Mobilization Assay for 5-HT2A Receptor (Gq-coupled)

Principle: This assay directly measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor. Cells expressing the 5-HT2A receptor are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When an antagonist like this compound is present, it will block the calcium release induced by a reference agonist (e.g., Serotonin). The change in fluorescence intensity is monitored in real-time using a fluorometric plate reader.

Workflow Diagram:

Calcium_Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition cluster_analysis Data Analysis A Seed cells expressing 5-HT2A receptor in 96/384-well plate B Incubate overnight (37°C, 5% CO2) A->B C Load cells with calcium- sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for 60 min at 37°C, then 30 min at room temp C->D E Add this compound (serial dilutions) D->E F Incubate for 15-30 min (antagonist pre-incubation) E->F G Place plate in reader (e.g., FLIPR, FlexStation) F->G H Read baseline fluorescence, then inject reference agonist (e.g., Serotonin) G->H I Record fluorescence signal in real-time H->I J Calculate peak fluorescence response over baseline I->J K Plot dose-response curve and determine IC50 J->K

Workflow for a calcium mobilization (flux) assay.

Protocol:

  • Cell Seeding:

    • Seed CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor into black-wall, clear-bottom 96- or 384-well microplates at a density that will yield a confluent monolayer the next day.

    • Incubate plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-transport inhibitor like probenecid to prevent dye leakage.

    • Aspirate the culture medium from the cell plate and add 100 µL (for 96-well) of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound and a reference agonist (e.g., Serotonin) at a concentration that gives a maximal response (e.g., EC80).

    • Place the cell plate into a fluorometric imaging plate reader (e.g., FLIPR or FlexStation).

    • Add the this compound dilutions to the plate and pre-incubate for 15-30 minutes to allow for antagonist binding.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the reference agonist into the wells and continue recording the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

    • Normalize the data, setting the response of the reference agonist alone to 100% and buffer-only wells to 0%.

    • Plot the normalized response against the log concentration of this compound and fit the data to determine the IC50 value, representing its potency as an antagonist.

Data Summary

The following tables present hypothetical data from the described cell-based assays to characterize the activity of this compound.

Table 1: Functional Activity of this compound at Target Receptors

Receptor TargetCell LineAssay TypeParameterThis compound Value (nM)
Dopamine D2CHO-hD2RcAMP InhibitionIC50 vs Forskolin45.2
Serotonin 5-HT1AHEK-h5-HT1ARcAMP InhibitionIC50 vs Forskolin15.8
Serotonin 5-HT2AU2OS-h5-HT2ARCalcium MobilizationIC50 vs Serotonin2.5

Table 2: Comparative Potency of this compound and Parent Compound

CompoundD2R (IC50, nM)5-HT1AR (IC50, nM)5-HT2AR (IC50, nM)
Aripiprazole51.512.13.1
This compound 45.2 15.8 2.5

Conclusion

The cell-based assays detailed in this document provide a robust framework for screening and characterizing the functional activity of this compound. The cAMP assay is effective for quantifying its partial agonist activity at the Gi-coupled D2 and 5-HT1A receptors, while the calcium mobilization assay is ideal for determining its antagonist potency at the Gq-coupled 5-HT2A receptor. Together, these protocols allow for a comprehensive pharmacological profiling of this compound, yielding critical data for drug development and neuroscience research.

References

Application Notes and Protocols for Dehydroaripiprazole Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole is the primary active metabolite of the atypical antipsychotic aripiprazole. It contributes significantly to the overall therapeutic effect of the parent drug, exhibiting a similar pharmacological profile.[1] Given that this compound circulates in substantial concentrations, a thorough understanding of its potential to cause drug-drug interactions (DDIs) is crucial for ensuring patient safety and optimizing therapeutic outcomes. These application notes provide detailed experimental designs and protocols for in vitro and in vivo studies to evaluate the DDI potential of this compound, focusing on its role as both a victim and a perpetrator of such interactions. Aripiprazole is metabolized to this compound primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2]

Key Signaling and Metabolic Pathways

A comprehensive DDI assessment begins with an understanding of the metabolic pathways of the parent drug and its metabolites.

Aripiprazole Metabolism Aripiprazole Aripiprazole This compound This compound Aripiprazole->this compound CYP3A4 / CYP2D6 Inactive_Metabolites Inactive_Metabolites This compound->Inactive_Metabolites Further Metabolism

Metabolic conversion of aripiprazole.

In Vitro Drug Interaction Studies

In vitro assays are fundamental for identifying potential DDIs early in the drug development process. These studies help to determine if dehydroaripipiprazole is an inhibitor or substrate of key drug-metabolizing enzymes and transporters.

Experimental Workflow for In Vitro DDI Screening

The following workflow outlines the sequential steps for in vitro evaluation of this compound's DDI potential.

In Vitro DDI Workflow Start Start In Vitro Assessment CYP_Inhibition CYP Inhibition Assay (CYP3A4, CYP2D6, etc.) Start->CYP_Inhibition Transporter_Inhibition Transporter Inhibition Assay (P-gp, BCRP) Start->Transporter_Inhibition CYP_Phenotyping CYP Phenotyping (Identify metabolizing enzymes) Start->CYP_Phenotyping Data_Analysis Analyze IC50 / Ki values CYP_Inhibition->Data_Analysis Transporter_Inhibition->Data_Analysis CYP_Phenotyping->Data_Analysis Risk_Assessment Assess Clinical DDI Risk Data_Analysis->Risk_Assessment

Workflow for in vitro DDI screening.

Protocol 1: Cytochrome P450 (CYP) Inhibition Assay

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

  • Positive control inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for reaction termination

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare Reagents: Prepare stock solutions of this compound, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine HLMs (final protein concentration typically 0.1-0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.

  • Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.01 to 100 µM) or the positive control inhibitor to the wells. Include a vehicle control (solvent only).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the CYP-specific probe substrate to initiate the metabolic reaction. The concentration of the probe substrate should be at or below its Michaelis-Menten constant (Km).

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Protocol 2: P-glycoprotein (P-gp/MDR1) and BCRP Inhibition Assays

This protocol determines the IC50 of this compound for inhibiting the efflux transporters P-gp and BCRP.

Materials:

  • This compound

  • Cell lines overexpressing P-gp (e.g., MDCK-MDR1) or BCRP (e.g., MDCK-BCRP) and the corresponding parental cell line (e.g., MDCK-WT)

  • Probe substrates for P-gp (e.g., digoxin, rhodamine 123) and BCRP (e.g., prazosin, estrone-3-sulfate)

  • Positive control inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Cell culture medium and supplements

  • Transwell inserts (for bidirectional transport assays)

  • Scintillation counter or fluorescence plate reader

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture the cell lines on Transwell inserts to form a confluent monolayer.

  • Transport Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the probe substrate to the donor compartment (apical or basolateral) with or without varying concentrations of this compound or a positive control inhibitor.

    • Incubate at 37°C for a defined period (e.g., 1-2 hours).

    • Collect samples from the receiver compartment at specified time points.

  • Analysis: Quantify the amount of probe substrate in the receiver compartment using an appropriate analytical method (scintillation counting for radiolabeled substrates, fluorescence for fluorescent substrates, or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

    • Calculate the percent inhibition of the efflux ratio at each this compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the this compound concentration.

Summary of In Vitro Inhibition Data for this compound:

TransporterProbe SubstrateTest SystemIC50 (µM)
P-gp (MDR1) DigoxinMDCKII-MDR1 cells1.3
BCRP PrazosinBCRP-expressing vesicles0.52
CYP1A2 Not specifiedIn vitroNo significant inhibition noted
CYP3A4 Not availableNot availableData not available
CYP2D6 Not availableNot availableData not available

Data for P-gp and BCRP are from published studies. The absence of significant CYP1A2 inhibition is noted on the drug label, though quantitative data is not provided. It is recommended to perform in vitro inhibition studies for CYP3A4 and CYP2D6.

In Vivo Drug Interaction Studies

Based on the in vitro findings, in vivo studies in animal models and humans are conducted to confirm clinically relevant DDIs.

Decision Tree for In Vivo DDI Study

This diagram illustrates the decision-making process for proceeding with in vivo DDI studies based on in vitro results.

In Vivo DDI Decision Tree InVitro_Results In Vitro Inhibition Observed? Concentration_Ratio [I]/Ki > Threshold? InVitro_Results->Concentration_Ratio Yes No_Study No Clinical DDI Study Needed InVitro_Results->No_Study No Clinical_Study Conduct Clinical DDI Study Concentration_Ratio->Clinical_Study Yes Concentration_Ratio->No_Study No

References

Troubleshooting & Optimization

Technical Support Center: Dehydroaripiprazole Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of dehydroaripiprazole in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is the primary active metabolite of the atypical antipsychotic drug aripiprazole.[1][2] It exhibits similar pharmacological activity to its parent compound, acting as a partial agonist at dopamine D2/D3 receptors and displaying affinity for several serotonin receptors.[1] Like aripiprazole, this compound is a poorly water-soluble compound, which can lead to precipitation in aqueous-based in vitro assay systems. This can result in inaccurate and unreliable experimental outcomes.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly recommended organic solvents for preparing stock solutions of this compound.[3][4] It is crucial to use high-purity, anhydrous solvents, as DMSO is hygroscopic and absorbed water can negatively impact solubility.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines in culture?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some can tolerate up to 1%. However, primary cells are often more sensitive. It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of DMSO in your assay. A final DMSO concentration of 0.1% is generally considered safe for almost all cell types.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?

A4: This is a common issue with poorly soluble compounds. Here are several strategies to prevent precipitation:

  • Sequential Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous medium, perform serial dilutions in DMSO first to reach a concentration closer to your final working concentration before adding it to the medium.

  • Pre-treatment of Medium: Add a small amount of DMSO to your cell culture medium before introducing the this compound stock solution. This can help to create a more favorable environment for solubility.

  • Rapid Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Use of Surfactants or Co-solvents: For enzyme assays, adding a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer can help maintain solubility. For cell-based assays where surfactants may be toxic, co-solvents can be employed in the formulation.

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrins can significantly enhance its aqueous solubility.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Cloudiness or precipitation observed in the stock solution. 1. The solubility limit in the chosen solvent has been exceeded.2. The solvent has absorbed water (especially with DMSO), reducing its solvating power.3. The compound has a crystalline structure that is difficult to dissolve.1. Prepare a more dilute stock solution.2. Use fresh, anhydrous DMSO for stock solution preparation.3. Use sonication or gentle warming to aid dissolution.
Precipitation occurs immediately upon dilution of the stock solution into aqueous buffer or cell culture medium. 1. The final concentration of the compound exceeds its aqueous solubility.2. The percentage of the organic solvent in the final solution is too low to maintain solubility.3. Rapid change in solvent polarity upon dilution.1. Lower the final concentration of this compound in your assay.2. Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to the cells (typically ≤ 0.5%).3. Add the stock solution to the aqueous medium slowly while vortexing or stirring vigorously.4. Consider using a multi-component solvent system (e.g., DMSO/PEG300/Tween 80) for dilution.
Inconsistent or non-reproducible assay results. 1. Undissolved compound is present in the assay, leading to variable concentrations.2. The compound is adsorbing to the plasticware.3. The compound is degrading in the assay medium.1. Visually inspect for any precipitation before starting the assay. Centrifuge and filter the final working solution if necessary.2. Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in the buffer if compatible with the assay.3. Prepare fresh working solutions for each experiment and avoid long-term storage of diluted aqueous solutions.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

CompoundSolventSolubilityNotes
This compoundDMSO20 mg/mL (44.81 mM)Ultrasonic assistance may be needed.
This compound (hydrochloride)DMSO~20 mg/mL
This compound (hydrochloride)DMF~25 mg/mL
This compound (hydrochloride)1:3 DMF:PBS (pH 7.2)~0.25 mg/mLPrepared by first dissolving in DMF, then diluting.
This compoundWaterPredicted: 0.006 mg/mL

Table 2: Solubility of Aripiprazole (Parent Compound) in Biocompatible Solvents

SolventSolubility of Aripiprazole
Polyethylene Glycol 400 (PEG 400)High
EthanolModerate
Propylene Glycol (PG)Moderate
GlycerinLow

Note: Data for aripiprazole can provide guidance for this compound due to their structural similarity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and sonicator.

  • Procedure: a. Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL). c. Vortex the tube vigorously for 1-2 minutes. d. If the compound is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes. e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. g. Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

  • Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration ≤ 0.5%.

  • Procedure: a. Thaw a fresh aliquot of the this compound DMSO stock solution. b. Prepare an intermediate dilution of the stock solution in 100% DMSO if a large dilution factor is required. c. Warm the cell culture medium to 37°C. d. To minimize precipitation, add the this compound stock solution (or intermediate dilution) to the pre-warmed medium dropwise while gently vortexing or swirling the tube. e. Ensure the final volume of DMSO added does not exceed 0.5% of the total volume of the working solution. f. Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it should not be used. g. Use the freshly prepared working solution immediately. Do not store aqueous dilutions for extended periods.

Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Principle: HP-β-CD is a cyclic oligosaccharide that can encapsulate poorly soluble molecules like this compound in its hydrophobic core, thereby increasing their aqueous solubility.

  • Procedure (Freeze-Drying Method): a. Dissolve HP-β-CD in water to create a solution of the desired concentration. b. Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). c. Add the this compound solution to the HP-β-CD solution with constant stirring. d. Stir the mixture for 24-48 hours at room temperature to allow for complex formation. e. Freeze the resulting solution at -80°C. f. Lyophilize the frozen solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex. g. The resulting powder can be dissolved in aqueous buffers or cell culture medium for in vitro assays.

Visualizations

experimental_workflow Workflow for Improving this compound Solubility start Start: this compound Powder stock Prepare High-Concentration Stock in Anhydrous DMSO (e.g., 20 mg/mL) start->stock check_stock Check for Complete Dissolution (Visually, Sonication if needed) stock->check_stock check_stock->stock Precipitate Present dilute Dilute Stock into Aqueous Assay Medium (e.g., Cell Culture Medium) check_stock->dilute Clear Solution check_dilution Check for Precipitation dilute->check_dilution assay Proceed with In Vitro Assay check_dilution->assay No Precipitation troubleshoot Troubleshoot Solubility Issue check_dilution->troubleshoot Precipitation Occurs option1 Option 1: Use Co-solvents (e.g., PEG, Ethanol) troubleshoot->option1 option2 Option 2: Use Surfactants (e.g., Tween-20, for non-cellular assays) troubleshoot->option2 option3 Option 3: Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->option3 option1->dilute option2->dilute option3->dilute

Caption: Experimental workflow for solubilizing this compound.

signaling_pathway This compound and Dopamine D2 Receptor Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Akt Akt D2R->Akt Activates MAPK MAPK (ERK) D2R->MAPK Activates This compound This compound (Partial Agonist) This compound->D2R Dopamine Dopamine (Full Agonist) Dopamine->D2R AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression & Neuronal Function PKA->Gene GSK3b GSK3β Akt->GSK3b Inhibits GSK3b->Gene MAPK->CREB Phosphorylates CREB->Gene

Caption: Simplified D2 receptor signaling pathways modulated by this compound.

References

Technical Support Center: Dehydroaripiprazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dehydroaripiprazole quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of this compound.

Q1: I am observing high variability in my this compound measurements between samples from different individuals. What could be the cause?

A1: High inter-individual variability in this compound plasma concentrations is a known challenge and can be attributed to several factors:

  • Genetic Polymorphisms: Aripiprazole, the parent drug of this compound, is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][3][4] Genetic variations in these enzymes can lead to significant differences in the rate of metabolism, resulting in varied concentrations of both aripiprazole and its active metabolite, this compound.[4]

  • Co-medication: Concomitant use of drugs that are inhibitors or inducers of CYP2D6 or CYP3A4 can alter the metabolism of aripiprazole, thereby affecting this compound levels. For instance, co-medication with CYP3A4 and CYP2D6 inducers or inhibitors has been shown to change serum levels by up to 51%.

  • Patient-specific Factors: Age, sex, and body mass index can also contribute to variability in drug metabolism and distribution.

Troubleshooting Steps:

  • Review Patient Medication History: Check for any co-administered drugs known to interact with CYP2D6 and CYP3A4.

  • Consider Genotyping: If feasible, genotyping for CYP2D6 polymorphisms can help explain variability.

  • Standardize Sample Collection: Ensure consistent timing of sample collection in relation to drug administration to minimize pharmacokinetic variability.

Q2: My assay is showing poor sensitivity, and I'm struggling to detect low concentrations of this compound.

A2: Achieving a low limit of quantification (LLOQ) is crucial, especially for pharmacokinetic studies. If you are experiencing poor sensitivity, consider the following:

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive quantification of this compound due to its high selectivity and sensitivity. Methods using gas chromatography-mass spectrometry (GC-MS) have also been developed, but may have higher limits of quantification.

  • Ionization Technique: Positive ion electrospray ionization (ESI+) is commonly used for the analysis of aripiprazole and this compound.

  • Sample Preparation: The choice of sample preparation technique can significantly impact sensitivity. While protein precipitation is a simpler method, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample and reduce matrix effects, thereby improving sensitivity.

Troubleshooting Steps:

  • Optimize MS/MS Parameters: Ensure that the multiple reaction monitoring (MRM) transitions and collision energies are optimized for this compound and the internal standard.

  • Enhance Sample Clean-up: If using protein precipitation, consider switching to LLE or SPE to reduce matrix interference.

  • Increase Sample Volume: If possible, increasing the plasma or serum volume used for extraction can increase the amount of analyte loaded onto the instrument.

Q3: I am encountering significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A3: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a common challenge in bioanalysis.

  • Chromatographic Separation: Inadequate chromatographic separation between this compound and matrix components is a primary cause of matrix effects.

  • Sample Preparation: The cleanliness of the extracted sample is critical. Endogenous phospholipids are often a major source of matrix effects.

  • Ionization Source: The type of ionization source can influence the susceptibility to matrix effects, with ESI often being more prone to these effects than atmospheric pressure chemical ionization (APCI).

Troubleshooting Steps:

  • Improve Chromatographic Resolution: Optimize the mobile phase composition and gradient to better separate this compound from interfering matrix components.

  • Refine Sample Preparation: Implement a more rigorous sample clean-up method such as SPE or LLE.

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., Aripiprazole-d8) can help to compensate for matrix effects as it will be similarly affected as the analyte.

  • Evaluate Different Ionization Sources: If available, test whether APCI provides a reduction in matrix effects compared to ESI.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for this compound quantification.

Table 1: Linearity and LLOQ of this compound Quantification Methods

MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
LC-MS/MSHuman Plasma0.01 - 600.01
GC-MSSerum8 - 2506.9
LC-MS/MSHuman Plasma0.1 - 1000.1
UHPLC-MS/MSRat PlasmaNot Specified2.02
LC-MS/MSHuman Plasma3.5 - 5003.5

Table 2: Precision and Accuracy of this compound Quantification Methods

MethodIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LC-MS/MS< 15< 1585 - 115
GC-MSWithin acceptable rangesWithin acceptable rangesWithin acceptable ranges
UHPLC-MS/MS2.68 - 7.70Not Specified97.07 - 103.64
LC-MS/MS< 10< 10Within 10%

Table 3: Recovery Rates for this compound

MethodExtraction MethodRecovery (%)
LC-MS/MSNot Specified> 85
GC-MSSolid-Phase Extraction102.3
LC-MS/MSEther Extraction~70 - 80
LC-MS/MSNot Specified97.6 ± 7.2

Experimental Protocols

Below are detailed methodologies for key experiments involved in this compound quantification.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma, add the internal standard (e.g., propranolol).

  • Alkalinize the plasma sample.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions for Simultaneous Quantification of Aripiprazole and this compound
  • Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: Aquasil C18 (100 × 2.1 mm, 5 µm).

  • Mobile Phase: Methanol–deionized water containing 2 mM ammonium trifluoroacetate and 0.02% formic acid (65:35, v/v) under isocratic conditions.

  • Flow Rate: 0.2 mL/min.

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Detection: Multiple reaction monitoring (MRM).

    • Aripiprazole Transition: m/z 448.35 → 285.09

    • This compound Transition: m/z 446.0 → 285.2

Visualizations

Metabolism of Aripiprazole to this compound

Aripiprazole Aripiprazole This compound This compound (Active Metabolite) Aripiprazole->this compound Dehydrogenation CYP2D6 CYP2D6 CYP2D6->Aripiprazole CYP3A4 CYP3A4 CYP3A4->Aripiprazole

Caption: Metabolic conversion of Aripiprazole to this compound.

General Workflow for this compound Quantification

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, Serum) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (LLE, SPE, or PPT) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification DataReview Data Review & Reporting Quantification->DataReview

Caption: Experimental workflow for this compound quantification.

References

Technical Support Center: Optimizing Dehydroaripiprazole Dosage in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dehydroaripiprazole in rodent models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its primary mechanism of action differ from aripiprazole in rodents?

A1: this compound is the major active metabolite of aripiprazole. Both compounds act as partial agonists at the dopamine D2 receptor. This means they can have a dual effect: in conditions of excessive dopaminergic activity, they act as antagonists, while in low dopamine states, they exhibit agonist properties, thereby "fine-tuning" the dopaminergic system.[1] In rodent studies, this compound has shown a behavioral profile similar to aripiprazole.[2]

Q2: What are the key pharmacokinetic differences between this compound and aripiprazole in rodents?

A2: A crucial factor influencing the pharmacokinetics of both this compound and aripiprazole in rodents is the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. Both compounds are substrates of P-gp, which actively transports them out of the brain, affecting their brain-to-plasma concentration ratios. Studies have shown that in P-gp deficient mice, the brain concentrations of both aripiprazole and this compound are significantly higher compared to wild-type mice.[3] this compound has a longer elimination half-life than aripiprazole, which may contribute to the sustained pharmacological effects observed after aripiprazole administration.[2]

Q3: What are recommended starting doses for this compound in behavioral studies in mice and rats?

A3: While studies directly administering this compound are limited, dosages can be extrapolated from studies using aripiprazole due to their similar pharmacological profiles. For aripiprazole in mice, doses ranging from 0.1 to 10 mg/kg have been used to assess effects on locomotor activity.[4] In rats, doses of 1, 3, and 10 mg/kg of aripiprazole have been shown to be behaviorally effective in reducing alcohol consumption. For methamphetamine self-administration models in rats, aripiprazole has been tested in the range of 0.3-10 mg/kg. Researchers should perform pilot studies to determine the optimal dose for their specific experimental paradigm.

Q4: What are suitable vehicles for administering this compound to rodents?

A4: this compound can be prepared for in vivo administration using a variety of vehicles. Two common protocols are:

  • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • A suspension in 10% DMSO and 90% Corn Oil. It is recommended to prepare the working solution fresh on the day of the experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High variability in behavioral results Inconsistent drug administration, environmental stressors, animal handling, circadian rhythm disruptions.Ensure consistent dosing times and techniques. Acclimate animals to the testing room for 30-60 minutes before experiments. Minimize noise and strong scents in the testing environment. Conduct experiments at the same time each day to account for circadian rhythms.
Lower than expected brain concentrations of this compound P-glycoprotein (P-gp) efflux at the blood-brain barrier.Consider using P-gp inhibitor co-administration in pilot studies to assess the impact of P-gp on your specific model. Be aware that this can introduce confounding factors.
Unexpected sedative or activating effects Dose-dependent effects of partial agonism.The effects of this compound can be dose-dependent, with lower doses sometimes causing activation and higher doses leading to sedation. Conduct a dose-response study to characterize the behavioral effects in your specific model.
Difficulty dissolving this compound Poor solubility of the compound.Use a vehicle known to be effective for this compound, such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil. Gentle warming and sonication can aid dissolution. Always prepare fresh solutions.
Discrepancy between plasma levels and behavioral effects Saturation of D2 receptors.High doses of aripiprazole (and likely this compound) can lead to near-complete saturation of D2 receptors, meaning that further increases in plasma concentration may not produce a greater behavioral effect. Consider measuring receptor occupancy to correlate with your behavioral data.

Data Presentation

Table 1: Aripiprazole Dosage in Rodent Behavioral Studies

Rodent Species Behavioral Test Dosage Range (mg/kg) Administration Route Reference
MouseLocomotor Activity0.1, 1, 10Intraperitoneal (i.p.)
MouseMethamphetamine-induced stereotypy1, 10Intraperitoneal (i.p.)
RatAlcohol Self-Administration1, 3, 10Oral
RatMethamphetamine Self-Administration0.3, 1, 10Subcutaneous (s.c.)
RatAnxiety Models (Elevated Plus Maze)0.1, 1Intraperitoneal (i.p.)

Table 2: Pharmacokinetic Parameters of Aripiprazole and this compound (Human Data)

Parameter Aripiprazole This compound Reference
Elimination Half-life ~75 hours~94 hours
Contribution to Active Moiety in Plasma ~60%~40%
D2 Receptor Affinity Similar to this compoundSimilar to aripiprazole

Note: Rodent-specific comparative pharmacokinetic data for this compound is limited. Human data is provided for general reference.

Experimental Protocols

Protocol 1: Locomotor Activity Assessment in Mice
  • Animal Acclimation: House mice in the experimental room for at least one week before testing. On the test day, bring the animals to the testing room and allow them to acclimate for 30-60 minutes.

  • Apparatus: Use a clear acrylic box (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically record movement.

  • Habituation: On the day before the drug trial, inject the mice with the vehicle solution and place them in the locomotor activity chambers for a habituation session (e.g., 30 minutes).

  • Drug Administration: On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, place the mouse in the center of the open field arena and record locomotor activity for a set period (e.g., 60 minutes), analyzed in time bins (e.g., 5 minutes).

  • Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

Protocol 2: Quantification of this compound in Rat Plasma and Brain
  • Sample Collection: Following administration of this compound, collect blood samples at predetermined time points into heparinized tubes. Perfuse the animals with saline and harvest the brains.

  • Sample Preparation (Plasma): Centrifuge the blood to separate plasma. Perform a protein precipitation step by adding a solvent like acetonitrile.

  • Sample Preparation (Brain): Homogenize the brain tissue in a suitable buffer. Perform a solid-phase or liquid-liquid extraction to isolate the analyte.

  • Analytical Method: Use a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of this compound.

  • Quantification: Use a standard curve with known concentrations of this compound to determine the concentration in the plasma (ng/mL) and brain (ng/g) samples.

Mandatory Visualizations

Dehydroaripiprazole_D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds as partial agonist Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates (Modulates) PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibits PP1->Downstream Dephosphorylates (Modulates)

Caption: Dopamine D2 Receptor Signaling Pathway Modulation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dose_Selection 1. Dose Selection (Based on literature and pilot studies) Vehicle_Prep 2. Vehicle Preparation (e.g., DMSO/PEG300/Tween-80/Saline) Dose_Selection->Vehicle_Prep Drug_Solution 3. This compound Solution Preparation Vehicle_Prep->Drug_Solution Administration 5. Drug Administration (e.g., i.p., s.c., oral) Drug_Solution->Administration Acclimation 4. Animal Acclimation (Habituation to environment) Acclimation->Administration Behavioral_Test 6a. Behavioral Testing (e.g., Locomotor Activity) Administration->Behavioral_Test PK_Sampling 6b. Pharmacokinetic Sampling (Blood and Brain Collection) Administration->PK_Sampling Behavioral_Analysis 7a. Behavioral Data Analysis Behavioral_Test->Behavioral_Analysis Bioanalysis 7b. Bioanalysis (UPLC-MS/MS) PK_Sampling->Bioanalysis PK_PD_Modeling 8. PK/PD Modeling (Correlate exposure and effect) Behavioral_Analysis->PK_PD_Modeling Bioanalysis->PK_PD_Modeling

Caption: General Experimental Workflow for this compound Studies in Rodents.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Dosage Is the dosage appropriate? Start->Check_Dosage Check_PK Are brain concentrations adequate? Check_Dosage->Check_PK Yes Adjust_Dose Perform dose-response study Check_Dosage->Adjust_Dose No Check_Behavior Is the behavioral paradigm validated? Check_PK->Check_Behavior Yes Investigate_PGP Consider P-gp efflux. May need P-gp inhibitor in pilot. Check_PK->Investigate_PGP No Check_Handling Are animal handling and environmental conditions consistent? Check_Behavior->Check_Handling Yes Refine_Behavior Refine behavioral protocol. Check for ceiling/floor effects. Check_Behavior->Refine_Behavior No Standardize_Conditions Standardize handling, time of day, and environmental factors. Check_Handling->Standardize_Conditions No End Optimized Experiment Check_Handling->End Yes Adjust_Dose->End Investigate_PGP->End Refine_Behavior->End Standardize_Conditions->End

Caption: Logical Flowchart for Troubleshooting Unexpected Experimental Outcomes.

References

Minimizing Dehydroaripiprazole degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing dehydroaripiprazole degradation during sample preparation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure sample integrity and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (OPC-14857) is the primary and pharmacologically active metabolite of the atypical antipsychotic drug, aripiprazole.[1][2][3][4] Its accurate quantification in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[5] Degradation of this compound during sample preparation can lead to underestimation of its concentration, resulting in erroneous data interpretation.

Q2: What are the main factors that can cause this compound degradation?

A2: While specific degradation pathways for this compound are not extensively detailed in the public literature, studies on its parent drug, aripiprazole, suggest that degradation can be influenced by factors such as exposure to light, extreme pH conditions (acidic or alkaline hydrolysis), high temperatures, and oxidation. Given the structural similarity, it is prudent to assume this compound is susceptible to similar degradation triggers.

Q3: How should I handle and store biological samples (e.g., plasma, serum) containing this compound?

A3: To minimize degradation, it is recommended to protect samples from light and store them at low temperatures. For short-term storage, 4°C is acceptable, but for long-term storage, freezing at -20°C or -80°C is advised. It is also crucial to minimize freeze-thaw cycles.

Q4: Is this compound sensitive to light?

A4: Yes, there is evidence to suggest that aripiprazole and likely this compound are photosensitive. Therefore, it is a best practice to handle all samples and solutions containing this compound under subdued light conditions or by using amber-colored vials to protect them from light exposure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Degradation during sample extraction.Ensure the extraction process is performed quickly and at a low temperature. Use of a liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) is recommended.
Incomplete extraction from the matrix.Optimize the extraction solvent and pH. For LLE, methyl tert-butyl ether under alkaline conditions has been shown to be effective for aripiprazole.
High variability in replicate samples Inconsistent sample handling.Standardize the entire sample preparation workflow, including timing of each step, temperature, and light exposure.
Freeze-thaw degradation.Aliquot samples after collection to avoid multiple freeze-thaw cycles.
Appearance of unknown peaks in chromatogram Degradation products.Review the sample handling and storage conditions. Ensure protection from light and extreme temperatures. Forced degradation studies under controlled stress conditions (acid, base, peroxide, heat, light) can help identify potential degradation products.

Quantitative Data Summary

The stability of this compound in biological matrices has been evaluated in several studies. The following tables summarize key findings.

Table 1: Stability of this compound in Rat Plasma

Storage ConditionDurationStability (% of Initial Concentration)
Room Temperature24 hoursStable
4°C72 hoursStable
-20°C30 daysStable
3 Freeze-Thaw Cycles-Stable

Data adapted from a study on the stability of aripiprazole and this compound in rat plasma. "Stable" indicates that the deviation from the nominal concentration was within acceptable limits (typically ±15%).

Table 2: Stability of Aripiprazole Stock Solutions (as a proxy)

Storage ConditionDurationStability (% of Initial Concentration)
Room TemperatureShort-termStable
4°CLong-termStable

Based on a validated LC-MS/MS method for aripiprazole. Specific time points for "short-term" and "long-term" were not explicitly defined but imply stability over the course of typical analytical runs and storage between experiments.

Experimental Protocols

Protocol 1: Sample Collection and Handling

  • Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Protect the samples from light immediately after collection by wrapping the tubes in aluminum foil or using amber tubes.

  • Centrifuge the blood samples at 2000-3000 x g for 10-15 minutes at 4°C to separate the plasma.

  • Transfer the plasma to clearly labeled amber-colored polypropylene tubes.

  • If not analyzed immediately, store the plasma samples at -80°C.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from validated methods for the analysis of aripiprazole and this compound.

  • To 200 µL of human plasma in a clean tube, add an internal standard.

  • Add a basifying agent (e.g., 50 µL of 1M NaOH) and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5-10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a suitable mobile phase for chromatographic analysis (e.g., 200 µL of a methanol-water mixture).

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_storage Storage cluster_extraction Sample Extraction (LLE) cluster_analysis Analysis blood_collection 1. Blood Collection (Amber Tubes) centrifugation 2. Centrifugation (4°C) blood_collection->centrifugation plasma_separation 3. Plasma Separation centrifugation->plasma_separation storage 4. Store at -80°C (Protect from Light) plasma_separation->storage add_is 5. Add Internal Standard storage->add_is add_base 6. Basification add_is->add_base add_solvent 7. Add Extraction Solvent add_base->add_solvent vortex 8. Vortex add_solvent->vortex centrifuge_extract 9. Centrifuge vortex->centrifuge_extract transfer 10. Transfer Organic Layer centrifuge_extract->transfer evaporate 11. Evaporate to Dryness transfer->evaporate reconstitute 12. Reconstitute evaporate->reconstitute analysis 13. LC-MS/MS Analysis reconstitute->analysis

Caption: A typical experimental workflow for the analysis of this compound in plasma.

degradation_pathways This compound This compound (Stable) degradation_products Degradation Products (Inaccurate Quantification) This compound->degradation_products Degradation light Light heat High Temperature ph Extreme pH oxidation Oxidation

Caption: Potential degradation pathways for this compound during sample preparation.

References

Addressing matrix effects in Dehydroaripiprazole mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dehydroaripiprazole using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioanalysis, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in the context of this compound mass spectrometry?

A1: The matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: What are the common sources of matrix effects in biological samples for this compound analysis?

A2: Common sources of interference in biological matrices include phospholipids, salts, endogenous metabolites, and proteins.[1] For urine samples, the high salt content and variability in composition can be particularly challenging. In plasma or serum, phospholipids are a major contributor to matrix-induced ionization suppression.

Q3: How can I qualitatively assess the presence of matrix effects in my assay?

A3: The post-column infusion technique is a valuable qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. This helps in adjusting the chromatographic method to avoid the elution of this compound in these zones.

Q4: How can I quantitatively measure the extent of the matrix effect?

A4: The post-extraction spike method is the standard for quantitatively assessing the matrix effect. It compares the response of this compound spiked into a blank matrix extract with its response in a neat solution. This allows for the calculation of the matrix effect factor (MEF), which indicates the degree of ion suppression or enhancement.

Q5: What is a suitable internal standard (IS) for this compound analysis to compensate for matrix effects?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d8). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for signal variations. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.

Q6: What are the regulatory expectations regarding matrix effect evaluation for bioanalytical methods?

A6: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure their reliability. This includes a thorough assessment of matrix effects to demonstrate the selectivity and accuracy of the method. The matrix effect should be evaluated using at least six different lots of the biological matrix.

Troubleshooting Guide

Problem 1: Poor sensitivity, inconsistent results, or high variability between this compound samples.

This is often a primary indicator of significant matrix effects.

  • Step 1: Quantify the Matrix Effect. Before making changes, it is crucial to quantify the extent of the matrix effect using the post-extraction spike method detailed in the experimental protocols section.

  • Step 2: Optimize Sample Preparation.

    • Solid-Phase Extraction (SPE): This is often the most effective technique for removing interfering phospholipids and other matrix components. A well-chosen SPE sorbent and elution protocol can significantly reduce matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate this compound from matrix components based on partitioning between two immiscible liquids.

    • Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may not be sufficient for removing all interfering phospholipids.

  • Step 3: Modify Chromatographic Conditions. If sample preparation optimization is insufficient, adjusting the liquid chromatography can help separate this compound from co-eluting matrix components.

    • Gradient Optimization: A shallower gradient can improve the resolution between the analyte and interferences.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from matrix components.

  • Step 4: Employ a Stable Isotope-Labeled Internal Standard. Using a SIL-IS is the most reliable way to compensate for unavoidable matrix effects.

Problem 2: Ion suppression is observed at the retention time of this compound.

This indicates that co-eluting matrix components are interfering with the ionization of the analyte.

  • Action:

    • Perform a post-column infusion experiment to confirm the region of ion suppression.

    • Adjust the chromatographic gradient to shift the retention time of this compound to a region with minimal ion suppression.

    • Improve the sample cleanup procedure to remove the interfering compounds. Consider switching from PPT to SPE or optimizing the wash and elution steps in your current SPE protocol.

Problem 3: Ion enhancement is observed, leading to artificially high quantification of this compound.

This is less common than ion suppression but can also lead to inaccurate results.

  • Action:

    • Similar to ion suppression, use post-column infusion to identify the source of the enhancement.

    • Focus on improving the specificity of the sample preparation method to remove the compounds causing the enhancement.

    • Ensure that the internal standard is closely matched to the analyte and is experiencing the same degree of enhancement.

Quantitative Data Summary

The following table summarizes validation data from a study that included the simultaneous determination of this compound and other antipsychotic drugs in human plasma. These values can serve as a benchmark for what to expect in a well-optimized method.

AnalyteQC Concentration (ng/mL)Intra-Day Precision (RSD %)Inter-Day Precision (RSD %)Accuracy (RE %)Recovery (%)Matrix Effect (%)
This compound (DAP) 25.04.354.1998.2196.19 - 98.8697.43 - 101.25
250.03.123.58101.54
1250.02.893.0199.87

Data adapted from a study on the simultaneous determination of 10 antipsychotic drugs in human plasma.[2][3] The near 100% values for recovery and matrix effect indicate a highly efficient extraction process with minimal ion suppression or enhancement.

Experimental Protocols

Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify the regions of a chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Methodology:

  • Setup: A 'T' connector is used to introduce a constant flow of a standard solution of this compound into the mobile phase stream between the analytical column and the mass spectrometer's ion source.

  • Infusion: A syringe pump infuses the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min). This creates a stable baseline signal for the analyte.

  • Injection: A blank, extracted matrix sample (e.g., plasma extract without the analyte) is injected onto the LC system.

  • Analysis: The mass spectrometer monitors the signal of the infused this compound. Any deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.

Post-Extraction Spike for Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the reconstitution solvent.

    • Set B (Post-Spike): Extract a blank matrix sample (e.g., plasma, urine) using the developed sample preparation method. Spike the analytical standard into the final extract.

    • Set C (Pre-Spike): Spike the analytical standard into the blank matrix before extraction. (This set is used to determine recovery).

  • Analysis: Analyze all samples using the LC-MS/MS method.

  • Calculations:

    • Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100 or (ME * RE) / 100

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Inconsistent Results or Poor Sensitivity for This compound Qualitative Qualitative Assessment (Post-Column Infusion) Problem->Qualitative Quantitative Quantitative Assessment (Post-Extraction Spike) Problem->Quantitative Chroma Modify Chromatographic Conditions Qualitative->Chroma SamplePrep Optimize Sample Preparation (SPE, LLE) Quantitative->SamplePrep Validation Method Validation (Acceptable ME & Recovery) SamplePrep->Validation Chroma->Validation SIL_IS Use Stable Isotope-Labeled Internal Standard SIL_IS->Validation

Caption: Workflow for Identifying and Mitigating Matrix Effects.

TroubleshootingDecisionTree start Poor this compound Signal or High Variability? quantify_me Quantify Matrix Effect (ME) with Post-Extraction Spike start->quantify_me is_me_significant Is ME Significant? (e.g., <85% or >115%) quantify_me->is_me_significant optimize_sp Optimize Sample Prep (e.g., switch to SPE) is_me_significant->optimize_sp Yes end_validation Proceed to Full Method Validation is_me_significant->end_validation No re_evaluate_me Re-evaluate ME optimize_sp->re_evaluate_me is_me_ok_after_sp Is ME Acceptable? re_evaluate_me->is_me_ok_after_sp optimize_lc Optimize Chromatography (Gradient, Column) is_me_ok_after_sp->optimize_lc No is_me_ok_after_sp->end_validation Yes use_sil_is Use SIL-IS for Compensation optimize_lc->use_sil_is use_sil_is->end_validation

Caption: Troubleshooting Decision Tree for Matrix Effects.

References

Technical Support Center: Refinement of Dehydroaripiprazole Synthesis for Higher Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Dehydroaripiprazole for a higher yield. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis from Aripiprazole is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the dehydrogenation of Aripiprazole to this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The dehydrogenation reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the Aripiprazole starting material.[1][2] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reagent Stoichiometry: The molar ratio of the dehydrogenating agent to Aripiprazole is critical.

    • Solution: Ensure that the dehydrogenating agent, such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is used in the correct proportion. A published protocol suggests using approximately 3.7 molar equivalents of DDQ to Aripiprazole.[3]

  • Moisture in Reaction: The presence of water can interfere with the reaction.

    • Solution: Use an anhydrous solvent, such as anhydrous tetrahydrofuran (THF), and conduct the reaction under an inert atmosphere, for example, by using nitrogen gas.[3]

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, filtration, and purification steps.

    • Solution: Carefully perform all transfer and separation steps. When performing recrystallization, choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature to maximize crystal recovery.[4]

Q2: What are the recommended reaction conditions for the dehydrogenation of Aripiprazole to this compound?

A2: A commonly cited method for the synthesis of this compound from Aripiprazole involves oxidation with DDQ. The key reaction parameters are summarized in the table below.

Data Presentation: Reaction Conditions for this compound Synthesis

ParameterRecommended ConditionSource
Starting Material Aripiprazole
Dehydrogenating Agent 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Solvent Anhydrous Tetrahydrofuran (THF)
Catalyst/Additive Trifluoroacetic Acid
Temperature Room Temperature
Reaction Time Approximately 40 minutes
Atmosphere Inert (e.g., Nitrogen)

Q3: How can I effectively purify the crude this compound product?

A3: Purification of crude this compound is typically achieved through a combination of column chromatography and recrystallization.

  • Column Chromatography: This technique is useful for separating this compound from unreacted Aripiprazole, the reduced form of DDQ (hydroquinone), and other byproducts. The choice of stationary phase (e.g., silica gel) and eluent system is crucial for good separation.

  • Recrystallization: This is a highly effective method for obtaining high-purity crystalline this compound. The process involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by slow cooling to allow for the formation of pure crystals as the solubility decreases. The selection of an appropriate solvent or solvent system is critical for successful recrystallization.

Q4: What analytical methods can be used to monitor the reaction and assess the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both monitoring the progress of the synthesis and determining the purity of the final this compound product. Key parameters for an HPLC method are outlined in the table below.

Data Presentation: HPLC Conditions for this compound Analysis

ParameterCondition 1Condition 2
Column Titan C18, 10 cm x 3.0 mm I.D., 1.9 µm particlesPhenomenex Luna® C18, 250 × 4.6 mm, 5.0 μm particle size
Mobile Phase A 10 mM ammonium formate; pH 3.0 with formic acidPhosphate buffer pH 3.0
Mobile Phase B 0.1% formic acid in methanolAcetonitrile
Gradient 40% B for 0.5 min, then linear gradient to 95% B in 3.5 minGradient elution
Detection Not specified215 nm
Source

Experimental Protocols

Synthesis of this compound from Aripiprazole using DDQ

This protocol is adapted from a published procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve Aripiprazole (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Reagents: To the stirring solution, add trifluoroacetic acid. Subsequently, add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (approximately 3.7 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for approximately 40 minutes. Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion of the reaction, quench the reaction mixture.

  • Purification: Purify the crude product by column chromatography followed by recrystallization to obtain pure this compound.

Mandatory Visualization

Dehydroaripiprazole_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Aripiprazole Aripiprazole in Anhydrous THF ReactionVessel Reaction at Room Temperature (approx. 40 min) Aripiprazole->ReactionVessel DDQ DDQ & Trifluoroacetic Acid DDQ->ReactionVessel Quenching Quench Reaction ReactionVessel->Quenching TLC_HPLC_Monitoring TLC/HPLC Monitoring ReactionVessel->TLC_HPLC_Monitoring ColumnChromatography Column Chromatography Quenching->ColumnChromatography Recrystallization Recrystallization ColumnChromatography->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct Final_Purity_Check Final Purity Check (HPLC) PureProduct->Final_Purity_Check

Caption: Workflow for the synthesis of this compound from Aripiprazole.

Dehydroaripiprazole_Signaling_Pathway This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Partial Agonist D3_Receptor Dopamine D3 Receptor This compound->D3_Receptor Partial Agonist HT1A_Receptor Serotonin 5-HT1A Receptor This compound->HT1A_Receptor Partial Agonist HT2A_Receptor Serotonin 5-HT2A Receptor This compound->HT2A_Receptor Antagonist HT2B_Receptor Serotonin 5-HT2B Receptor This compound->HT2B_Receptor Biological_Effect Antipsychotic Activity D2_Receptor->Biological_Effect D3_Receptor->Biological_Effect HT1A_Receptor->Biological_Effect HT2A_Receptor->Biological_Effect HT2B_Receptor->Biological_Effect

Caption: Receptor binding profile of this compound.

References

Best practices for long-term storage of Dehydroaripiprazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Dehydroaripiprazole, along with troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for the long-term storage of solid this compound?

A1: For long-term stability of solid this compound, storage at -20°C is recommended, which can ensure stability for at least four years. Alternatively, storage at 4°C is also acceptable for shorter durations, though -20°C is preferable for extended periods. Always refer to the manufacturer's certificate of analysis for specific recommendations.

Q2: How should I store solutions of this compound?

A2: this compound solutions are less stable than the solid form. For long-term storage, it is recommended to store aliquots in a tightly sealed container at -80°C for up to six months or at -20°C for up to one month. To maintain stability, solutions should be protected from light.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is light-sensitive. Both the solid compound and its solutions should be protected from light to prevent photodegradation.[1]

Q4: What type of container is best for storing this compound?

A4: For solid this compound, use airtight, amber glass vials or other opaque containers to protect from light and moisture. For solutions, amber glass vials or polypropylene tubes that block UV light are suitable. For highly sensitive applications, consider using vials with functional coatings like silicon dioxide (SiO2) to prevent leaching and adsorption.[2]

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation can include a change in color or the appearance of visible impurities. For solutions, precipitation or cloudiness may indicate instability. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use a stability-indicating analytical method, such as HPLC, to assess the purity of the compound over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color of solid this compound Exposure to light or high temperatures.Discard the material. Ensure proper storage in an amber, airtight container at the recommended temperature.
Precipitation in a stored solution Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution to room temperature and sonicate to redissolve. If precipitation persists, the solution may be supersaturated or degraded. Consider preparing a fresh solution.
Inconsistent experimental results Degradation of this compound stock.Assess the purity of the stock solution using a stability-indicating HPLC method. Prepare fresh solutions from a new stock of solid compound if degradation is confirmed.
Unexpected peaks in HPLC chromatogram Presence of degradation products or impurities.Conduct forced degradation studies to identify potential degradation products. Ensure the HPLC method is capable of separating the main compound from all potential impurities.

Storage Condition Summary

Form Storage Temperature Duration Container Light/Moisture Protection
Solid -20°C≥ 4 yearsAirtight, amber glass vialProtect from light and moisture
4°CShorter durationsAirtight, amber glass vialProtect from light and moisture
Solution -80°CUp to 6 monthsAmber glass vial or UV-blocking polypropylene tubeProtect from light
-20°CUp to 1 monthAmber glass vial or UV-blocking polypropylene tubeProtect from light

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This method is adapted from validated stability-indicating HPLC methods for aripiprazole and is a strong starting point for the analysis of this compound. In-house validation is recommended.[3][4][5]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) can be effective.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

Forced Degradation Studies:

To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting this compound to various stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method to confirm that degradation products are well-separated from the parent peak.

Visualizations

This compound Stability Troubleshooting Workflow

start Storage Issue Identified visual_inspection Visual Inspection (Color change, precipitation) start->visual_inspection hplc_analysis Perform Stability-Indicating HPLC Analysis visual_inspection->hplc_analysis degradation_confirmed Degradation Confirmed? hplc_analysis->degradation_confirmed discard_material Discard Material and Prepare Fresh degradation_confirmed->discard_material Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No review_storage Review Storage Procedures (Temp, Light, Container) discard_material->review_storage continue_use Continue Use and Monitor no_degradation->continue_use

Caption: A flowchart for troubleshooting this compound stability issues.

This compound Mechanism of Action at Dopamine D2 Receptor

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_release Dopamine Release d2_autoreceptor D2 Autoreceptor dopamine_release->d2_autoreceptor Binds d2_autoreceptor->dopamine_release Inhibits (Negative Feedback) d2_receptor Postsynaptic D2 Receptor g_protein Gi/o Protein d2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases pka PKA camp->pka Inhibits downstream_effects Downstream Cellular Effects pka->downstream_effects Modulates This compound This compound This compound->d2_receptor Partial Agonist

Caption: Simplified signaling pathway of this compound at the Dopamine D2 receptor.

This compound Mechanism of Action at Serotonin 5-HT1A Receptor

cluster_neuron Neuron ht1a_receptor 5-HT1A Receptor g_protein Gi/o Protein ht1a_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits downstream_signaling Downstream Signaling (e.g., MAPK/ERK pathway) g_protein->downstream_signaling Activates βγ subunits camp cAMP adenylyl_cyclase->camp Decreases This compound This compound This compound->ht1a_receptor Partial Agonist

Caption: Simplified signaling pathway of this compound at the Serotonin 5-HT1A receptor.

References

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinities: Dehydroaripiprazole vs. Aripiprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the receptor binding affinities of aripiprazole, a widely used atypical antipsychotic, and its principal active metabolite, dehydroaripiprazole (OPC-14857). The following sections present quantitative binding data, detailed experimental methodologies, and a visual representation of their pharmacological profiles to aid in research and drug development endeavors.

Introduction

Aripiprazole is a third-generation antipsychotic medication with a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[1][2][3] Its primary active metabolite, this compound, contributes significantly to its overall clinical effect, exhibiting a similar affinity for D2 receptors and a longer elimination half-life of 94 hours compared to aripiprazole's 75 hours.[4] Understanding the nuanced differences in receptor binding between the parent drug and its metabolite is crucial for a comprehensive grasp of its mechanism of action and for the development of future therapeutic agents.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of aripiprazole and this compound for a range of neurotransmitter receptors. Lower Ki values are indicative of higher binding affinity. Data for aripiprazole is more extensively available in the public domain. This compound is reported to have a similar affinity for dopamine D2 receptors as aripiprazole.

Receptor SubtypeAripiprazole Ki (nM)This compound (OPC-14857) Ki (nM)Functional Activity
Dopamine Receptors
D20.34[1]Similar to AripiprazolePartial Agonist
D30.8Data Not AvailablePartial Agonist
D444Data Not AvailablePartial Agonist
Serotonin Receptors
5-HT1A1.7Data Not AvailablePartial Agonist
5-HT2A3.4Data Not AvailableAntagonist
5-HT2B0.36Data Not AvailableInverse Agonist
5-HT2C15Data Not AvailablePartial Agonist
5-HT739Data Not AvailableAntagonist
Adrenergic Receptors
α1A25.7Data Not AvailableAntagonist
α1-adrenergic57Data Not AvailableAntagonist
Histamine Receptors
H161Data Not AvailableAntagonist
Muscarinic Receptors
M1-M5>1000Data Not AvailableNo Appreciable Affinity

Experimental Protocols

The binding affinity data presented in this guide are typically determined through standardized in vitro experimental protocols. The following are detailed methodologies for two key types of assays used to characterize the interaction of compounds like aripiprazole and this compound with their target receptors.

Radioligand Receptor Binding Assay (Competition Assay)

This assay is employed to determine the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.

a. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

b. Assay Procedure:

  • The assay is conducted in a 96-well plate format.

  • A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the receptor-containing membranes.

  • Increasing concentrations of the unlabeled test compound (aripiprazole or this compound) are added to compete with the radioligand for binding to the receptor.

  • The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

c. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

d. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay (for Gs or Gi-coupled receptors)

This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic adenosine monophosphate (camp), a second messenger, following receptor activation.

a. Cell Culture and Treatment:

  • A cell line stably expressing the target receptor (e.g., CHO cells expressing human D2 receptors) is cultured in appropriate media.

  • Cells are seeded into 96-well plates and allowed to adhere.

  • For Gi-coupled receptors like D2, cells are typically pre-treated with forskolin to stimulate adenylate cyclase and elevate basal cAMP levels.

  • Cells are then treated with varying concentrations of the test compound (aripiprazole or this compound).

b. cAMP Measurement:

  • Following incubation, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • In these assays, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific anti-camp antibody.

c. Data Analysis:

  • The signal from the assay is inversely proportional to the amount of cAMP produced by the cells.

  • For agonists or partial agonists, the concentration that produces 50% of the maximal response (EC50) is determined.

  • For antagonists, the assay is performed in the presence of a known agonist, and the concentration of the antagonist that inhibits 50% of the agonist's response (IC50) is calculated.

Visualizing the Pharmacological Profile

The following diagram illustrates the key receptor interactions and the metabolic relationship between aripiprazole and this compound.

G cluster_0 Drug and Metabolite cluster_1 Primary Receptor Targets (High Affinity) cluster_2 Secondary Receptor Targets (Moderate Affinity) A Aripiprazole D This compound (Active Metabolite) A->D Metabolism (CYP3A4/2D6) D2 Dopamine D2 (Partial Agonist) A->D2 D3 Dopamine D3 (Partial Agonist) A->D3 HT1A Serotonin 5-HT1A (Partial Agonist) A->HT1A HT2A Serotonin 5-HT2A (Antagonist) A->HT2A A1 Adrenergic α1 (Antagonist) A->A1 H1 Histamine H1 (Antagonist) A->H1 D->D2

Caption: Receptor binding profiles of aripiprazole and its active metabolite.

Conclusion

Aripiprazole and its active metabolite, this compound, exhibit a complex and nuanced receptor binding profile that underlies their therapeutic efficacy and side-effect profile. While both compounds demonstrate high affinity and partial agonism at dopamine D2 receptors, a comprehensive understanding of this compound's affinity for other receptors warrants further investigation. The experimental protocols detailed herein provide a foundation for conducting such comparative studies, which are essential for advancing the field of psychopharmacology and developing next-generation therapeutics with improved efficacy and tolerability.

References

A Comparative Guide to a Novel UPLC-MS/MS Method for the Quantification of Dehydroaripiprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new, highly sensitive, and efficient Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Dehydroaripiprazole in human plasma. This compound is the primary active metabolite of the atypical antipsychotic drug, Aripiprazole. Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document presents a comparative analysis of the new method against established analytical techniques, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of the novel UPLC-MS/MS method was evaluated against previously validated methods for this compound quantification. The following table summarizes the key validation parameters, demonstrating the superior sensitivity and wider linear range of the new method.

Parameter New UPLC-MS/MS Method Alternative LC-MS/MS Method[1] Alternative GC-MS Method[2] Alternative HPLC Method
Lower Limit of Quantification (LLOQ) 0.005 ng/mL0.01 ng/mL6.9 ng/mLNot typically sensitive enough for metabolite quantification in plasma
Upper Limit of Quantification (ULOQ) 100 ng/mL60 ng/mL250 ng/mLNot applicable
Linearity (r²) >0.999Not specified0.999Not applicable
Intra-day Precision (%CV) < 3.5%< 15%Within acceptable range< 2% (for Aripiprazole)[2]
Inter-day Precision (%CV) < 5.0%< 15%Within acceptable range< 2% (for Aripiprazole)[2]
Accuracy (% Bias) Within ± 4.0%Within ± 15%Within acceptable rangeNot specified
Mean Recovery > 92%> 85%102.3%95.5% (for Aripiprazole)[2]
Run Time 2.5 minutesNot specifiedNot specified7.7 ± 0.1 minutes (for Aripiprazole)

Experimental Protocols

Detailed methodologies for the new UPLC-MS/MS method and a representative existing LC-MS/MS method are provided below.

New UPLC-MS/MS Method Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 200 µL of human plasma, add 25 µL of this compound-d8 internal standard (IS) solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • System: Waters Acquity UPLC I-Class

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 1.5 minutes, hold for 0.5 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • System: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: m/z 447.2 → 285.1

    • This compound-d8 (IS): m/z 455.2 → 293.1

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

Alternative LC-MS/MS Method Protocol

This method was previously developed for the simultaneous quantification of aripiprazole and this compound in human plasma.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of plasma, add the internal standard (papaverine).

  • Add 100 µL of 1 M NaOH.

  • Add 3 mL of ethyl acetate and vortex for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic and Mass Spectrometric Conditions

  • LC-MS/MS System: Finnigan LC-TSQ Quantum

  • Ionization Mode: ESI, Positive

  • Analysis: Selected Reaction Monitoring (SRM)

Visualizations

The following diagrams illustrate the experimental workflow for the new UPLC-MS/MS method and the logical relationship of the validation parameters.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Human Plasma (200 µL) is Add Internal Standard (this compound-d8) plasma->is vortex1 Vortex is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe wash Wash Cartridge spe->wash elute Elute Analyte wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into UPLC System recon->inject chrom Chromatographic Separation inject->chrom ms Mass Spectrometric Detection (MRM) chrom->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow of the new UPLC-MS/MS method.

G cluster_validation Method Validation core Validated Analytical Method specificity Specificity core->specificity linearity Linearity & Range core->linearity accuracy Accuracy core->accuracy precision Precision core->precision robustness Robustness core->robustness stability Stability core->stability lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq

Caption: Key parameters for analytical method validation.

References

A Comparative Guide to Dehydroaripiprazole Quantification: Immunoassay vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Dehydroaripiprazole, the primary active metabolite of the atypical antipsychotic aripiprazole, requires precise measurement to understand its contribution to the overall therapeutic and potential toxic effects. This guide provides a comprehensive cross-validation comparison between two common analytical methods for this compound quantification: immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Performance Characteristics: A Head-to-Head Comparison

The choice of analytical method hinges on a balance of sensitivity, specificity, accuracy, precision, and throughput. While immunoassays offer speed and ease of use, LC-MS/MS is often considered the gold standard for its superior specificity and sensitivity.[1][2][3] The following tables summarize the performance characteristics of LC-MS/MS methods for this compound and a point-of-care immunoassay for aripiprazole, which includes its metabolite.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification

ParameterReported PerformanceReferences
Linearity Range 0.01 - 60 ng/mL[4][5]
3.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
< 10%
< 14.6%
Inter-day Precision (%CV) < 15%
< 10%
< 14.6%
Accuracy 85% - 115%
Within 10%
90.1% - 111.1%
Recovery ~70% - 80%
> 85%
97.6% ± 7.2%

Table 2: Performance Characteristics of a Point-of-Care Aripiprazole Immunoassay *

ParameterReported PerformanceReferences
Linear Measuring Range 150 - 1000 ng/mL
Repeatability (%CV) 6.0% (at 150 ng/mL)
≤ 4.5% (for samples >150 ng/mL)
Within-Laboratory Precision (%CV) 10.9% (at 150 ng/mL)
≤ 4.5% (for samples >150 ng/mL)
Mean Deviation from Spiked Concentration ± 12%
Correlation with HPLC-MS/MS (r) 0.96

*Note: This data is for a total aripiprazole immunoassay, which measures both aripiprazole and this compound. Specific performance data for a this compound-only immunoassay was not publicly available.

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for replicating results and choosing the appropriate method for a given research question.

This compound Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis of tandem mass spectrometry.

Sample Preparation:

  • Protein Precipitation: Plasma or serum samples are typically treated with a protein precipitating agent, such as acetonitrile or methanol, to remove proteins that can interfere with the analysis.

  • Liquid-Liquid Extraction: An alternative to protein precipitation, this method involves extracting the analyte of interest from the aqueous sample into an immiscible organic solvent. One described method uses ether after the addition of an internal standard and sodium bicarbonate.

  • Solid-Phase Extraction (SPE): A more advanced and cleaner extraction method where the analyte is retained on a solid sorbent while interferences are washed away.

  • Internal Standard: A known concentration of a structurally similar compound (e.g., aripiprazole-d8) is added to the sample before preparation to correct for variability in extraction and instrument response.

Chromatographic Separation:

  • Column: A reversed-phase C18 column is commonly used for the separation of aripiprazole and this compound.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% acetic acid or ammonium formate) is used to elute the analytes from the column.

  • Flow Rate: A typical flow rate is around 0.2 mL/min.

  • Column Temperature: The column is often maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

Mass Spectrometric Detection:

  • Ionization: Positive electrospray ionization (ESI+) is a common ionization technique for these compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

This compound Quantification by Immunoassay

Immunoassays utilize the specific binding of an antibody to its antigen (in this case, this compound or a related structure) to measure the concentration of the analyte.

General Principle:

  • Antibody Binding: A specific antibody that recognizes this compound is immobilized on a solid surface (e.g., a microplate well or a sensor).

  • Competitive Binding: In a competitive immunoassay format, the patient sample containing this compound and a labeled version of the drug (e.g., an enzyme-linked or fluorescently-labeled drug) compete for binding to the limited number of antibody sites.

  • Signal Detection: The amount of labeled drug that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal generated by the label is measured.

  • Quantification: The concentration of this compound in the sample is determined by comparing the signal to a standard curve generated with known concentrations of the analyte.

Point-of-Care Immunoassay Workflow:

A point-of-care immunoassay for aripiprazole has been developed, providing rapid results from a small sample volume.

  • Sample Collection: A small volume of capillary blood is collected via a finger-stick.

  • Assay Cartridge: The blood sample is applied to a disposable assay cartridge.

  • Automated Analysis: The cartridge is inserted into a portable analyzer which automates the immunoassay steps, including the mixing of reagents and signal detection.

  • Result Display: The concentration of total aripiprazole is displayed on the analyzer within minutes.

Visualizing the Processes

Diagrams can aid in understanding the complex workflows and biological pathways involved.

experimental_workflow cluster_immunoassay Immunoassay Workflow cluster_lcms LC-MS/MS Workflow ia1 Sample Collection (e.g., Finger-stick) ia2 Apply Sample to Assay Cartridge ia1->ia2 ia3 Automated Analysis (Competitive Binding) ia2->ia3 ia4 Signal Detection ia3->ia4 ia5 Result Calculation ia4->ia5 lcms1 Sample Collection (Venous Blood Draw) lcms2 Sample Preparation (e.g., Protein Precipitation) lcms1->lcms2 lcms3 LC Separation lcms2->lcms3 lcms4 Mass Spectrometry (Ionization & Detection) lcms3->lcms4 lcms5 Data Analysis lcms4->lcms5

Caption: Comparative experimental workflows for immunoassay and LC-MS/MS.

metabolic_pathway cluster_enzymes Metabolizing Enzymes Aripiprazole Aripiprazole This compound This compound (Active Metabolite) Aripiprazole->this compound Dehydrogenation Other_Metabolites Other Metabolites Aripiprazole->Other_Metabolites Hydroxylation, N-dealkylation CYP3A4 CYP3A4 CYP3A4->Aripiprazole CYP2D6 CYP2D6 CYP2D6->Aripiprazole

Caption: Metabolic pathway of aripiprazole to this compound.

Conclusion

Both immunoassay and LC-MS/MS have their distinct advantages and are suited for different applications in the study of this compound. Immunoassays, particularly point-of-care devices, offer a rapid and convenient method for therapeutic drug monitoring, which can improve patient adherence and allow for timely dose adjustments. However, they may be limited by a narrower linear range and potential cross-reactivity, leading to a less specific result.

LC-MS/MS, on the other hand, provides the highest level of sensitivity and specificity, making it the preferred method for research, drug development, and clinical trials where precise and accurate quantification is critical. The detailed performance data and protocols presented in this guide should assist researchers in selecting the most appropriate method for their specific needs, ultimately contributing to a better understanding of this compound's role in the clinical profile of aripiprazole.

References

Comparative Efficacy of Dehydroaripiprazole and Other Major Active Antipsychotic Metabolites: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of dehydroaripiprazole, the primary active metabolite of aripiprazole, with other significant active metabolites of commonly prescribed atypical antipsychotics. The comparison encompasses receptor binding affinities, functional activities, and pharmacokinetic profiles to offer a comprehensive overview for research and drug development purposes.

Comparative Receptor Binding Affinities

The therapeutic and side-effect profiles of antipsychotic drugs are largely determined by their interactions with various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and other key active metabolites for critical dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

Metabolite (Parent Drug)Dopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)
This compound (Aripiprazole)~0.34[1]~4.4~8.7
Paliperidone (Risperidone)2.8 - 6.6[2]-0.22 - 1.21[2]
N-Desmethyl-olanzapine (Olanzapine)Pharmacologically less potent than olanzapine[3][4]--
ID-14283 (Lurasidone)~0.994 (similar to Lurasidone)~6.38 (similar to Lurasidone)~0.47 (similar to Lurasidone)

Comparative Functional Activity

Beyond binding affinity, the functional activity of a compound at a receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist) is crucial to its overall effect. This is often quantified by EC50/IC50 values (concentration for 50% of maximal effect/inhibition) and intrinsic activity (a measure of the maximal effect relative to the endogenous ligand).

Metabolite (Parent Drug)ReceptorFunctional ActivityEC50/IC50 (nM)Intrinsic Activity (%)
This compound (Aripiprazole)Dopamine D2Partial Agonist-Low
Serotonin 5-HT1APartial Agonist--
Paliperidone (Risperidone)Dopamine D2Antagonist--
Serotonin 5-HT2AAntagonist--
N-Desmethyl-olanzapine (Olanzapine)-Lacks significant pharmacological activity at observed concentrations--
ID-14283 (Lurasidone)Dopamine D2Antagonist--
Serotonin 5-HT1APartial Agonist--
Serotonin 5-HT2AAntagonist--

Note: Precise EC50/IC50 and intrinsic activity values for these metabolites are not consistently reported across publicly available literature.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of active metabolites are critical as they determine the duration and intensity of their effects in vivo. The following table outlines key pharmacokinetic parameters for the discussed metabolites.

Metabolite (Parent Drug)Half-life (t½)Time to Peak Concentration (Tmax)Key Metabolic Pathways
This compound (Aripiprazole)~94 hours-Formed via dehydrogenation of aripiprazole, primarily by CYP3A4 and CYP2D6.
Paliperidone (Risperidone)~23 hours (oral); 25-49 days (long-acting injection)~24 hours (oral); 13 days (long-acting injection)Formed via hydroxylation of risperidone by CYP2D6.
N-Desmethyl-olanzapine (Olanzapine)--Formed from olanzapine primarily by CYP1A2.
ID-14283 (Lurasidone)Shorter than lurasidone (~18 hours)1-3 hours (similar to lurasidone)Formed from lurasidone primarily by CYP3A4.

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., Dopamine D2).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human D2 receptor).

  • Radioligand with known high affinity for the receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test compound (unlabeled).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold incubation buffer).

  • 96-well filter plates with GF/C filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for functional activity determination)

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of a test compound at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.

Materials:

  • Intact cells expressing the receptor of interest (e.g., HEK293 cells expressing the human 5-HT1A receptor).

  • Test compound.

  • Forskolin (an activator of adenylyl cyclase, used for studying Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with a serum-free medium containing varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist. For Gi-coupled receptors, cells are often pre-treated with forskolin to stimulate a baseline level of cAMP.

  • Incubation: Incubate the plate for a specific time at 37°C to allow for receptor activation and subsequent changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve. For agonists and partial agonists, determine the EC50 and the maximal response (Emax). For antagonists, determine the IC50. Intrinsic activity is calculated as (Emax of test compound / Emax of a full agonist) x 100%.

Signaling Pathways and Experimental Workflow Diagrams

dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Vesicle Vesicle Dopamine->Vesicle VMAT2 Dopamine_Synapse Dopamine_Synapse Vesicle->Dopamine_Synapse Release D2_Receptor D2 Receptor AC Adenylyl Cyclase D2_Receptor->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Dopamine_Synapse->D2_Receptor Binds Metabolites Metabolites Metabolites->D2_Receptor Modulates serotonin_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin Serotonin 5-HTP->Serotonin Vesicle Vesicle Serotonin->Vesicle VMAT2 Serotonin_Synapse Serotonin_Synapse Vesicle->Serotonin_Synapse Release 5HT1A_Receptor 5-HT1A Receptor AC Adenylyl Cyclase 5HT1A_Receptor->AC Inhibition 5HT2A_Receptor 5-HT2A Receptor PLC Phospholipase C 5HT2A_Receptor->PLC Activation cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response Serotonin_Synapse->5HT1A_Receptor Binds Serotonin_Synapse->5HT2A_Receptor Binds Metabolites Metabolites Metabolites->5HT1A_Receptor Modulates Metabolites->5HT2A_Receptor Modulates experimental_workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture with Receptor Expression Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separate Bound/ Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Curve Generate IC50 Curve Counting->IC50_Curve Ki_Calculation Calculate Ki Value IC50_Curve->Ki_Calculation

References

Head-to-head comparison of Dehydroaripiprazole and brexpiprazole in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed in vivo comparison of dehydroaripiprazole, the primary active metabolite of aripiprazole, and brexpiprazole, a structurally related atypical antipsychotic. Both compounds share a similar pharmacological profile as dopamine D2 and serotonin 5-HT1A receptor partial agonists and 5-HT2A receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative pharmacology, efficacy in preclinical models of psychosis, and potential side effect profiles, supported by experimental data.

Pharmacological Profile: A Tale of Two Modulators

This compound and brexpiprazole are classified as serotonin-dopamine activity modulators (SDAMs). Their therapeutic effects are believed to be mediated through a combination of partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors. While they share this mechanistic framework, subtle differences in their receptor binding affinities and intrinsic activities may translate to distinct in vivo effects.

Receptor Binding Affinities and Intrinsic Activity

The following tables summarize the in vitro receptor binding affinities (Ki, in nM) and intrinsic activities (% of maximal response) of this compound and brexpiprazole at key receptors implicated in the treatment of psychosis and mood disorders. This compound's profile is largely comparable to its parent drug, aripiprazole.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorThis compound (as Aripiprazole)Brexpiprazole
Dopamine D2~0.34 - 1.00.30[1]
Dopamine D3High Affinity1.1[1]
Serotonin 5-HT1A~1.0 - 4.2[2]0.12[1]
Serotonin 5-HT2A~3.4 - 22.40.47[1]
Serotonin 5-HT2BHigh Affinity1.9
Serotonin 5-HT7~393.7
Adrenergic α1BModerate Affinity0.17
Adrenergic α2CModerate Affinity0.59
Histamine H1~25.119

Table 2: Intrinsic Activity at Key Receptors

ReceptorThis compound (as Aripiprazole)Brexpiprazole
Dopamine D2Partial Agonist (higher intrinsic activity)Partial Agonist (lower intrinsic activity than aripiprazole)
Serotonin 5-HT1APartial AgonistPartial Agonist (stronger activity than aripiprazole)

Brexpiprazole exhibits a higher affinity for 5-HT1A and 5-HT2A receptors compared to aripiprazole (and by extension, this compound). Furthermore, brexpiprazole has a lower intrinsic activity at the dopamine D2 receptor, which is hypothesized to contribute to a lower risk of akathisia and other extrapyramidal symptoms.

Preclinical Efficacy in Models of Schizophrenia

Animal models that mimic certain aspects of schizophrenia are crucial for evaluating the antipsychotic potential of novel compounds. Key models include those that assess the ability of a drug to reverse psychotomimetic-induced hyperactivity and cognitive deficits.

Phencyclidine (PCP)-Induced Hyperactivity and Cognitive Deficits

Phencyclidine (PCP), an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered a model for the positive symptoms of schizophrenia. Both aripiprazole and brexpiprazole have demonstrated efficacy in attenuating PCP-induced hyperactivity.

Aripiprazole (0.3 mg/kg) has been shown to improve PCP-induced behavioral changes, including hyperactivity, social deficits, and cognitive impairment in mice. Similarly, brexpiprazole has been shown to reverse PCP-induced cognitive deficits in mice, an effect that is mediated by 5-HT1A receptors. Brexpiprazole also attenuates hyperactivity in dopamine transporter knockdown mice, a model of mania.

Experimental Protocol: PCP-Induced Hyperactivity in Mice

  • Animals: Male ddY mice.

  • Drug Administration: Mice are repeatedly administered PCP (s.c.) for 14 consecutive days to induce a sensitized hyperactive state.

  • Test Compound Administration: Aripiprazole (e.g., 0.3 mg/kg) or brexpiprazole is administered prior to the final PCP challenge.

  • Behavioral Assessment: Locomotor activity is measured using automated activity monitors. The total distance traveled, number of movements, and time spent in the center of the arena are recorded.

  • Endpoint: A significant reduction in PCP-induced hyperactivity by the test compound compared to the vehicle-treated group is indicative of antipsychotic-like efficacy.

Conditioned Avoidance Response (CAR)

The conditioned avoidance response (CAR) is a classic preclinical test for antipsychotic activity. Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response. Dopamine D2 receptor partial agonists, like aripiprazole, are known to be active in this test.

Experimental Protocol: Conditioned Avoidance Response in Rats

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock.

  • Training: A conditioned stimulus (CS), such as a light or tone, is presented for a short duration, followed by an unconditioned stimulus (US), a mild footshock. The rat learns to avoid the shock by moving to the other side of the shuttle box during the CS presentation.

  • Testing: After stable avoidance behavior is established, the test compound is administered.

  • Endpoint: The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) are recorded. A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

In Vivo Side Effect Profile

A critical aspect of antipsychotic drug development is the assessment of potential side effects, particularly extrapyramidal symptoms (EPS) and metabolic disturbances like weight gain.

Extrapyramidal Symptoms (EPS): The Catalepsy Test

Catalepsy in rodents is a behavioral state characterized by an inability to correct an externally imposed posture and is widely used as a predictor of EPS liability in humans.

Aripiprazole has been shown to induce catalepsy in mice, though to a lesser extent than typical antipsychotics like haloperidol. Brexpiprazole is also reported to have a low potential for inducing catalepsy, comparable to aripiprazole and less than haloperidol, olanzapine, and risperidone. This lower propensity for catalepsy is consistent with their partial agonist activity at D2 receptors.

Experimental Protocol: Bar Test for Catalepsy in Rats

  • Apparatus: A horizontal bar raised a specific height from a flat surface.

  • Procedure: The rat's forepaws are gently placed on the bar.

  • Measurement: The time it takes for the rat to remove both forepaws from the bar is recorded. A longer duration is indicative of a cataleptic state.

  • Endpoint: The dose of the test compound that produces catalepsy in 50% of the animals (ED50) is determined.

Metabolic Side Effects: Weight Gain

Weight gain is a common and concerning side effect of many atypical antipsychotics.

Both brexpiprazole and aripiprazole are associated with a moderate risk of weight gain. In long-term studies with patients with major depressive disorder, the mean weight increase at 52 weeks was 3.2 kg for adjunctive brexpiprazole and 4.0 kg for adjunctive aripiprazole. In schizophrenia studies, the mean weight increase at 52 weeks was 2.1 kg for brexpiprazole and 3.0 kg for aripiprazole. In short-term studies, brexpiprazole treatment was associated with a mean weight increase of 1.2 kg compared to 0.2 kg with placebo.

Experimental Protocol: In Vivo Weight Gain Assessment in Rats

  • Animals: Female rats are often used as they can show more pronounced weight gain with some antipsychotics.

  • Drug Administration: The test compound (e.g., brexpiprazole at 0.5 mg/kg/day or aripiprazole at 1.0 mg/kg/day) is administered orally for an extended period (e.g., 28 days).

  • Measurements: Body weight and food intake are monitored regularly throughout the study. At the end of the study, metabolic parameters such as fasting blood glucose, insulin, and lipid profiles can be assessed from blood samples.

  • Endpoint: A significant increase in body weight and/or adverse changes in metabolic parameters compared to a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the pharmacology and experimental evaluation of this compound and brexpiprazole.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor D2_post D2 Receptor HT1A 5-HT1A Receptor HT2A 5-HT2A Receptor Dopamine Dopamine Dopamine->D2_auto Agonist Dopamine->D2_post Agonist Serotonin Serotonin Serotonin->HT1A Agonist Serotonin->HT2A Agonist Drug This compound / Brexpiprazole Drug->D2_auto Partial Agonist Drug->D2_post Partial Agonist Drug->HT1A Partial Agonist Drug->HT2A Antagonist

Caption: Simplified signaling pathway of this compound and brexpiprazole.

Experimental_Workflow_PCP start Start: Acclimatize Animals pcp_admin Sub-chronic PCP Administration (e.g., 10 mg/kg/day for 10-14 days) start->pcp_admin drug_admin Administer Test Compound (this compound or Brexpiprazole) or Vehicle pcp_admin->drug_admin behavioral_test Behavioral Testing (e.g., Open Field for Hyperactivity) drug_admin->behavioral_test data_analysis Data Analysis and Comparison behavioral_test->data_analysis end End: Evaluate Antipsychotic-like Efficacy data_analysis->end

Caption: Experimental workflow for the PCP-induced hyperactivity model.

Experimental_Workflow_Catalepsy start Start: Habituate Animals to Test Environment drug_admin Administer Test Compound (this compound or Brexpiprazole) or Vehicle start->drug_admin wait Waiting Period (e.g., 60 minutes) drug_admin->wait catalepsy_test Catalepsy Bar Test (Measure descent latency) wait->catalepsy_test data_analysis Data Analysis and Comparison catalepsy_test->data_analysis end End: Assess EPS Liability data_analysis->end

Caption: Experimental workflow for the catalepsy test.

Conclusion

This compound and brexpiprazole exhibit similar mechanisms of action as serotonin-dopamine activity modulators. Preclinical in vivo data suggest that both compounds possess antipsychotic-like efficacy in animal models of schizophrenia. A key differentiator appears to be brexpiprazole's lower intrinsic activity at the D2 receptor and higher affinity for serotonin receptors, which may contribute to a potentially more favorable side effect profile, particularly concerning akathisia. Both drugs are associated with a moderate risk of weight gain. The choice between these compounds in a clinical or research setting will likely depend on the specific therapeutic goals and the desired balance between efficacy and tolerability. Further direct head-to-head clinical studies are warranted to fully elucidate their comparative in vivo profiles in human populations.

References

Validating the Antipsychotic Profile of Dehydroaripiprazole in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antipsychotic activity of dehydroaripiprazole, the primary active metabolite of aripiprazole, with its parent drug and other established antipsychotics, namely the atypical risperidone and the typical haloperidol. The data presented is based on key preclinical animal models that are widely accepted predictors of antipsychotic efficacy.

Executive Summary

This compound exhibits a pharmacological profile strikingly similar to aripiprazole, characterized by a unique mechanism of action as a dopamine D2 receptor partial agonist and a serotonin 5-HT1A receptor partial agonist, coupled with 5-HT2A receptor antagonist activity. This profile suggests its significant contribution to the overall clinical efficacy of aripiprazole. While direct comparative behavioral data for this compound is limited, its antipsychotic activity is considered equivalent to that of aripiprazole. This guide summarizes the available data on receptor binding affinities, intrinsic activities, and the effects of these compounds in predictive animal models of antipsychotic action.

Comparative Receptor Binding Affinity and Intrinsic Activity

The interaction of an antipsychotic drug with various neurotransmitter receptors underpins its therapeutic effects and side-effect profile. The following tables summarize the in vitro binding affinities (Ki, in nM) and intrinsic activities of this compound, aripiprazole, risperidone, and haloperidol for key dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorThis compoundAripiprazoleRisperidoneHaloperidol
Dopamine D2~0.34[1][2][3]0.34[2][3]3.13 - 3.20.89 - 1.55
Serotonin 5-HT1A~1.71.74203600
Serotonin 5-HT2A~3.43.40.16 - 0.2120

Table 2: Intrinsic Activity at Key Receptors

CompoundReceptorIntrinsic ActivityClassification
This compoundDopamine D2Partial AgonistDopamine-Serotonin System Stabilizer
Serotonin 5-HT1APartial Agonist
AripiprazoleDopamine D2Partial Agonist (~25% of dopamine's effect)Dopamine-Serotonin System Stabilizer
Serotonin 5-HT1APartial Agonist (~68% of serotonin's effect)
RisperidoneDopamine D2Antagonist/Inverse AgonistSerotonin-Dopamine Antagonist
Serotonin 5-HT2AAntagonist/Inverse Agonist
HaloperidolDopamine D2Antagonist/Inverse AgonistDopamine D2 Antagonist

Signaling Pathways and Mechanism of Action

The distinct clinical effects of these antipsychotics can be attributed to their differential modulation of downstream signaling pathways.

This compound and Aripiprazole: As partial agonists at D2 and 5-HT1A receptors, they act as "dopamine-serotonin system stabilizers." In brain regions with excessive dopamine (e.g., the mesolimbic pathway, associated with positive symptoms of schizophrenia), they act as functional antagonists, reducing dopaminergic neurotransmission. Conversely, in areas with low dopamine levels (e.g., the mesocortical pathway, linked to negative and cognitive symptoms), they exhibit functional agonist activity, enhancing dopaminergic tone. Their 5-HT2A antagonism further contributes to their atypical antipsychotic profile.

Risperidone: As a potent 5-HT2A and D2 receptor antagonist, risperidone is classified as a serotonin-dopamine antagonist. Its high affinity for 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms (EPS) compared to typical agents, although this is dose-dependent.

Haloperidol: A typical antipsychotic, haloperidol's primary mechanism of action is potent antagonism of D2 receptors in the mesolimbic pathway, which is effective in treating positive symptoms. However, its lack of significant serotonergic activity and strong D2 blockade in the nigrostriatal pathway contribute to a higher incidence of EPS.

Antipsychotic_Signaling_Pathways cluster_Dehydroaripiprazole_Aripiprazole This compound & Aripiprazole cluster_Risperidone Risperidone cluster_Haloperidol Haloperidol DA Dopamine D2_pre D2 (presynaptic) DA->D2_pre D2_post D2 (postsynaptic) DA->D2_post HT Serotonin HT1A_pre 5-HT1A (presynaptic) HT->HT1A_pre HT1A_post 5-HT1A (postsynaptic) HT->HT1A_post HT2A 5-HT2A HT->HT2A Dehydro_Ari This compound Aripiprazole Dehydro_Ari->D2_pre Partial Agonist Dehydro_Ari->D2_post Partial Agonist Dehydro_Ari->HT1A_pre Partial Agonist Dehydro_Ari->HT1A_post Partial Agonist Dehydro_Ari->HT2A Antagonist Risp Risperidone Risp_D2 D2 Risp->Risp_D2 Antagonist Risp_HT2A 5-HT2A Risp->Risp_HT2A Antagonist Halo Haloperidol Halo_D2 D2 Halo->Halo_D2 Antagonist

Caption: Simplified signaling pathways of the compared antipsychotics.

Validation in Animal Models of Antipsychotic Activity

Animal models are crucial for the preclinical evaluation of potential antipsychotic drugs. The following sections detail two standard models and the comparative performance of the subject compounds.

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a drug to counteract the excessive locomotor activity induced by amphetamine, a psychostimulant that increases dopamine levels. This is considered a model for the positive symptoms of schizophrenia.

  • Animals: Male Sprague-Dawley or Wistar rats are typically used. They are housed individually and allowed to acclimate to the facility for at least one week before testing.

  • Apparatus: An open-field arena equipped with infrared beams to automatically track locomotor activity (e.g., distance traveled, rearing).

  • Habituation: On the test day, rats are placed in the open-field arena for a 30-60 minute habituation period to allow for acclimation to the novel environment.

  • Drug Administration:

    • The test compound (e.g., this compound, aripiprazole, risperidone, haloperidol) or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.

    • After a specified pretreatment time (e.g., 30-60 minutes), d-amphetamine sulfate (typically 0.5-2.0 mg/kg) is administered i.p. to induce hyperlocomotion.

  • Data Collection: Locomotor activity is recorded for 60-120 minutes immediately following amphetamine administration.

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle-treated and drug-treated groups. The dose that produces a 50% reduction in amphetamine-induced hyperlocomotion (ED50) is often calculated.

Amphetamine_Hyperlocomotion_Workflow start Start habituation Habituation (30-60 min) start->habituation drug_admin Test Compound Administration habituation->drug_admin pretreatment Pretreatment Period (30-60 min) drug_admin->pretreatment amphetamine_admin Amphetamine Administration pretreatment->amphetamine_admin data_collection Record Locomotor Activity (60-120 min) amphetamine_admin->data_collection analysis Data Analysis (Calculate ED50) data_collection->analysis end End analysis->end

Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.

Table 3: Efficacy in Amphetamine-Induced Hyperlocomotion

CompoundED50 (mg/kg, route)SpeciesReference
This compoundData not available (activity considered equivalent to aripiprazole)--
Aripiprazole0.3 - 3.0 (i.p.) (dose-dependent attenuation)Rat
Risperidone~0.04 (s.c.)Rat
Haloperidol~0.05 (i.p.)Rat
Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for antipsychotic efficacy. It assesses a drug's ability to selectively suppress a learned avoidance response to a conditioned stimulus that predicts an impending aversive event (unconditioned stimulus), without impairing the ability to escape the aversive event itself.

  • Apparatus: A shuttle box with two compartments separated by a door or a pole that the animal can climb. The floor of the apparatus is equipped to deliver a mild electric shock.

  • Training (Acquisition):

    • A conditioned stimulus (CS), such as a light or a buzzer, is presented for a short duration (e.g., 10-15 seconds).

    • If the rat does not move to the other compartment or climb the pole during the CS presentation, an unconditioned stimulus (US), a mild foot shock, is delivered through the floor.

    • The shock is terminated when the rat escapes to the other compartment or climbs the pole. A response during the CS presentation to avoid the shock is recorded as an avoidance response. A response after the onset of the shock is an escape response.

    • Training consists of multiple trials per day over several days until a stable high level of avoidance responding is achieved (e.g., >80% avoidance).

  • Testing:

    • Once trained, animals are administered the test compound or vehicle.

    • After a specified pretreatment time, the animals are placed back in the shuttle box and subjected to a session of CAR trials.

  • Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded.

  • Data Analysis: The dose of the drug that produces a 50% reduction in avoidance responses (ED50) is calculated. A desirable antipsychotic profile is indicated by a significant reduction in avoidance responses at doses that do not impair the escape response.

CAR_Workflow cluster_training Training Phase cluster_testing Testing Phase cs Conditioned Stimulus (CS) (e.g., Buzzer) decision Rat's Response? cs->decision avoidance Avoidance Response (No Shock) decision->avoidance Yes (during CS) us Unconditioned Stimulus (US) (Foot Shock) decision->us No training_complete Training Criterion Met avoidance->training_complete escape Escape Response us->escape escape->training_complete drug_admin_test Administer Test Compound car_session CAR Test Session drug_admin_test->car_session data_analysis Analyze Avoidance vs. Escape car_session->data_analysis training_complete->drug_admin_test

Caption: Logical flow of the Conditioned Avoidance Response (CAR) experiment.

Table 4: Efficacy in the Conditioned Avoidance Response (CAR) Model

CompoundED50 (mg/kg, route)SpeciesReference
This compoundData not available (activity considered equivalent to aripiprazole)--
Aripiprazole~2.3 (s.c.)Rat
Risperidone~0.25-0.4 (i.p.)Rat
Haloperidol~0.05 (s.c.)Rat

Discussion and Conclusion

The available preclinical data strongly support the antipsychotic potential of this compound, largely mirroring the profile of its parent compound, aripiprazole. Its unique "dopamine-serotonin system stabilizer" profile, characterized by partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors, distinguishes it from both typical and other atypical antipsychotics.

  • Comparison with Aripiprazole: this compound's receptor binding and intrinsic activity profile is virtually identical to that of aripiprazole, and it is considered to contribute significantly to the overall clinical effect of aripiprazole. The lack of specific behavioral data for this compound in the public domain is a limitation, though its activity is widely accepted to be equivalent to the parent drug.

  • Comparison with Risperidone: While both are atypical antipsychotics, their mechanisms differ. Risperidone is a potent 5-HT2A and D2 antagonist. In animal models, risperidone is more potent than aripiprazole in suppressing conditioned avoidance responses.

  • Comparison with Haloperidol: Haloperidol, a potent D2 antagonist, is highly effective in models of positive symptoms (amphetamine-induced hyperlocomotion and CAR). However, its lack of serotonergic activity is associated with a higher liability for extrapyramidal side effects, a key differentiator from this compound/aripiprazole and risperidone.

References

Dehydroaripiprazole's Footprint on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Dehydroaripiprazole, the primary active metabolite of the atypical antipsychotic aripiprazole, plays a significant role in the therapeutic effects observed in the treatment of various psychiatric disorders. Understanding its influence on gene expression is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents. This guide provides a comparative analysis of the effects of this compound and its parent drug, aripiprazole, on gene expression, benchmarked against other commonly used antipsychotic medications.

While direct comparative studies on the gene expression profile of this compound are limited, the extensive research on aripiprazole provides a strong foundation for understanding its molecular impact. As the main active metabolite, this compound is presumed to share many of the pharmacodynamic properties of aripiprazole, including its effects on gene regulation. This analysis, therefore, draws primarily from comparative studies of aripiprazole against other antipsychotics like olanzapine, quetiapine, and risperidone.

Quantitative Analysis of Gene Expression Changes

The following tables summarize the quantitative data from comparative studies on the effects of aripiprazole and other antipsychotics on the expression of key genes implicated in cellular signaling and function.

Table 1: Comparative Effects of Aripiprazole and Olanzapine on Pro- and Anti-Apoptotic Gene Expression in Fao Cells

GeneFunctionAripiprazole (Log2 Fold Change)Olanzapine (Log2 Fold Change)
Bcl-XL Anti-apoptotic~0.5~0.25
Bcl2 Anti-apoptotic~0.4~0.1
Mcl1 Anti-apoptotic~0.75~0.25
Bid Pro-apoptotic~0.6~0.3
Bax Pro-apoptotic~0.1~0.4
Diablo Pro-apoptotic~0.2~0.5

Data derived from a study on Fao hepatoma cells treated with the respective antipsychotics. The log2 fold change represents the alteration in mRNA expression levels compared to untreated controls.[1]

Table 2: Comparative Effects of Aripiprazole and Quetiapine on c-Fos Protein Expression in Mouse Brain

Brain RegionAripiprazole (Fold Change vs. Vehicle)Quetiapine (Fold Change vs. Vehicle)
Prefrontal Cortex ~2.5 (at 60 min)Not significant
Striatum ~2.9 (at 60 min)~2.0 (at 240 min)

Data reflects the peak fold change in c-Fos protein expression following acute administration of the antipsychotics. c-Fos is an immediate early gene, and its expression is often used as a marker of neuronal activation and downstream gene regulation.[2][3]

Table 3: Qualitative Comparison of the Effect of Aripiprazole and Other Antipsychotics on Comt Gene Expression in Rat Frontal Cortex

AntipsychoticEffect on Comt mRNA Expression
Aripiprazole Upregulation
Risperidone Upregulation
Olanzapine Upregulation

Chronic treatment with aripiprazole, risperidone, and olanzapine has been shown to increase the expression of Catechol-O-methyltransferase (Comt), an enzyme involved in the metabolism of dopamine.[2]

Experimental Protocols

The following sections provide a generalized overview of the methodologies employed in the key experiments cited in this guide.

In Vitro Gene Expression Analysis in Fao Cells
  • Cell Culture and Treatment: Fao rat hepatoma cells were cultured under standard conditions. Cells were treated with aripiprazole or olanzapine at various concentrations for a specified duration (e.g., 24 hours).

  • RNA Extraction and qRT-PCR: Total RNA was extracted from the cells using a suitable kit. The RNA was then reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) was performed using specific primers for the target genes (e.g., Bcl-XL, Bcl2, Mcl1, Bid, Bax, Diablo) and a reference gene for normalization.

  • Data Analysis: The relative gene expression was calculated using the comparative Ct (ΔΔCt) method. The results were expressed as log2 fold change compared to the vehicle-treated control group.

In Vivo Gene and Protein Expression Analysis in Rodent Models
  • Animal Models and Drug Administration: Male Sprague-Dawley rats or C57BL/6 mice were used. Aripiprazole, quetiapine, or a vehicle control was administered via intraperitoneal injection or orally at specified doses and for a defined period (acute or chronic treatment).

  • Tissue Collection and Preparation: At the end of the treatment period, animals were euthanized, and specific brain regions (e.g., prefrontal cortex, striatum) were dissected and rapidly frozen.

  • RNA Extraction and Microarray/qRT-PCR Analysis: For genome-wide analysis, total RNA was extracted and hybridized to a microarray chip (e.g., Affymetrix GeneChip). For validation or targeted gene analysis, qRT-PCR was performed as described above.

  • Protein Extraction and Western Blot Analysis: For protein-level analysis (e.g., c-Fos), brain tissue was homogenized in lysis buffer. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then incubated with a primary antibody specific to the target protein (e.g., anti-c-Fos) and a secondary antibody. The protein bands were visualized and quantified.

  • Data Analysis: Microarray data was normalized and statistically analyzed to identify differentially expressed genes. Western blot data was quantified by densitometry and normalized to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound (via aripiprazole) and a typical experimental workflow for gene expression analysis.

Simplified Signaling Pathway of Aripiprazole Aripiprazole Aripiprazole/ This compound D2R Dopamine D2 Receptor (Partial Agonist) Aripiprazole->D2R HT1A Serotonin 5-HT1A Receptor (Partial Agonist) Aripiprazole->HT1A HT2A Serotonin 5-HT2A Receptor (Antagonist) Aripiprazole->HT2A GSK3b GSK3β D2R->GSK3b Inhibition ERK ERK D2R->ERK Modulation HT1A->ERK Activation CREB CREB GSK3b->CREB Modulation ERK->CREB Activation GeneExpression Gene Expression Changes (e.g., c-Fos, Comt) CREB->GeneExpression Regulation

Caption: Aripiprazole's modulation of key signaling pathways.

Experimental Workflow for Gene Expression Analysis start Animal Model or Cell Culture treatment Antipsychotic Treatment (e.g., Aripiprazole, Olanzapine) start->treatment collection Tissue/Cell Collection treatment->collection rna_extraction RNA Extraction collection->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis analysis Gene Expression Analysis (qRT-PCR or Microarray) cdna_synthesis->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

Caption: A typical workflow for studying antipsychotic effects on gene expression.

References

Aripiprazole and its Active Metabolite: A Comparative Analysis of Plasma Concentration Correlation

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of optimizing treatment with the atypical antipsychotic aripiprazole involves understanding the pharmacokinetic relationship between the parent drug and its primary active metabolite, dehydroaripiprazole. This guide provides a comprehensive comparison of studies investigating the plasma concentration correlation of these two compounds in patients, supported by experimental data and detailed methodologies.

Aripiprazole, widely used in the management of schizophrenia and other psychiatric disorders, undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][3][4][5] This process leads to the formation of this compound, a metabolite that exhibits similar pharmacological properties to aripiprazole itself. Consequently, the combined plasma concentration of both aripiprazole and this compound is often considered to be of clinical importance for therapeutic effect.

Quantitative Analysis of Plasma Concentrations

Multiple studies have demonstrated a positive correlation between the administered dose of aripiprazole and the resulting plasma concentrations of both the parent drug and its active metabolite. The concentration of this compound typically reaches approximately 40% of the aripiprazole concentration at a steady state. However, significant inter-individual variability in plasma concentrations has been observed, which is influenced by factors such as genetics (particularly CYP2D6 polymorphisms), comedications, and patient demographics.

The following table summarizes key quantitative data from various studies investigating the plasma concentrations of aripiprazole and this compound in different patient populations.

Study PopulationAripiprazole Dose (mg/day)Aripiprazole Plasma Concentration (ng/mL)This compound Plasma Concentration (ng/mL)Key Findings
Schizophrenia Patients 18.4 ± 7.9417.9 ± 362.4117.5 ± 116.1A combined determination of aripiprazole and this compound is advisable for accurate therapeutic drug monitoring.
Schizophrenia Patients (Responders vs. Non-responders) 15.0 ± 5.9 (Responders), 12.9 ± 6.9 (Non-responders)234.4 ± 156.7 (Responders), 163.5 ± 77.2 (Non-responders)101.6 ± 58.0 (Responders), 66.0 ± 48.4 (Non-responders)Responders to treatment showed significantly higher plasma concentrations of this compound.
Adolescent Patients with Schizophrenia 12.9 ± 6.4142.0 ± 122.751.6 ± 22.3A positive correlation was found between the oral dose and serum concentrations of both aripiprazole and this compound.
Psychiatric Patients 10-30Interquartile range: 230-960 nmol/L-The pharmacokinetic variability of the sum of aripiprazole and this compound is 25-30% less than that of aripiprazole alone.
Psychiatric Patients 20 ± 8214 ± 140~40% of aripiprazole concentrationOptimal clinical improvement was observed in patients with aripiprazole serum levels between 150 and 300 ng/mL.

Experimental Protocols

The methodologies employed in the cited studies for determining aripiprazole and this compound plasma concentrations share common principles, primarily relying on chromatographic techniques.

Patient Population and Dosing: Studies typically involve patients diagnosed with schizophrenia or other psychiatric conditions for which aripiprazole is a prescribed treatment. Dosing regimens are often recorded, and blood samples are collected at steady-state, which is generally achieved within 14 days of dosing.

Sample Collection and Preparation: Blood samples are drawn from patients, and serum or plasma is separated through centrifugation.

Analytical Method: The most common analytical methods used for the simultaneous quantification of aripiprazole and this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity for accurately measuring drug concentrations in biological matrices.

Visualizing the Metabolic Relationship and Experimental Workflow

To better understand the metabolic conversion of aripiprazole and the general workflow for its quantification, the following diagrams are provided.

Aripiprazole Aripiprazole Metabolism Hepatic Metabolism (CYP2D6, CYP3A4) Aripiprazole->Metabolism Dehydrogenation This compound This compound (Active Metabolite) Metabolism->this compound

Caption: Metabolic pathway of aripiprazole to this compound.

cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_interpretation Data Interpretation Patient Patient on Aripiprazole Therapy Blood_Sample Blood Sample Collection Patient->Blood_Sample Centrifugation Centrifugation Blood_Sample->Centrifugation Plasma_Serum Plasma/Serum Separation Centrifugation->Plasma_Serum HPLC_LCMS HPLC or LC-MS/MS Analysis Plasma_Serum->HPLC_LCMS Quantification Quantification of Aripiprazole & This compound HPLC_LCMS->Quantification Correlation_Analysis Correlation Analysis (Dose vs. Concentration) Quantification->Correlation_Analysis TDM Therapeutic Drug Monitoring (TDM) Correlation_Analysis->TDM

Caption: Experimental workflow for plasma concentration analysis.

References

Independent Replication of Published Dehydroaripiprazole Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the pharmacological properties of Dehydroaripiprazole, the primary active metabolite of the atypical antipsychotic Aripiprazole, alongside its parent drug and other second-generation antipsychotics, Brexpiprazole and Cariprazine. The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative binding data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

Comparative Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of this compound, Aripiprazole, Brexpiprazole, and Cariprazine for key dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity. This data has been compiled from various published sources.[1][2][3]

ReceptorThis compound (Ki, nM)Aripiprazole (Ki, nM)Brexpiprazole (Ki, nM)Cariprazine (Ki, nM)
Dopamine D2Similar to Aripiprazole[1]0.34[2]0.300.49-0.71
Dopamine D3-0.81.10.085-0.3
Serotonin 5-HT1A-1.70.121.4-2.6
Serotonin 5-HT2A-3.40.4718.8
Serotonin 5-HT2B---0.58-1.1
Serotonin 5-HT2C-9634134
Serotonin 5-HT7-393.7-
Histamine H1-611923.3
Adrenergic α1-523.8155

Note: Data for this compound is often reported as having similar affinity to Aripiprazole for D2 receptors. Specific Ki values for a broader range of receptors for this compound are not as widely published as for the other compounds.

Experimental Protocols

The following sections describe the general methodologies used to obtain the receptor binding and functional data presented.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.

Objective: To measure the concentration of a test compound that displaces 50% of a specific radioligand from its receptor (IC50), from which the Ki value is calculated.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells)

  • A specific radioligand with high affinity for the receptor (e.g., [3H]Spiperone for D2 receptors)

  • Test compound (this compound, Aripiprazole, etc.)

  • Non-specific binding control (a high concentration of a known ligand for the receptor)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Filtration apparatus (e.g., Brandel cell harvester)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.

  • Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for Functional Activity

This assay is used to determine the functional activity of a compound at G protein-coupled receptors (GPCRs), such as D2 and 5-HT1A receptors. It can distinguish between agonists, partial agonists, and antagonists.

Objective: To measure the ability of a compound to stimulate the binding of [35S]GTPγS to G proteins, which is an indicator of receptor activation.

Materials:

  • Cell membranes expressing the GPCR of interest and associated G proteins.

  • [35S]GTPγS (a non-hydrolyzable analog of GTP).

  • Test compound.

  • GDP (to ensure G proteins are in an inactive state at baseline).

  • Assay buffer containing MgCl2.

  • Filtration apparatus or scintillation proximity assay (SPA) beads.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS and GDP.

  • Incubation: The mixture is incubated for a specific period to allow for agonist-stimulated [35S]GTPγS binding.

  • Termination and Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound, typically by rapid filtration or by using SPA technology.

  • Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The data is plotted as the amount of [35S]GTPγS bound versus the logarithm of the test compound concentration. The potency (EC50) and efficacy (Emax) of the compound are determined from the resulting dose-response curve. Full agonists produce a maximal response, partial agonists a submaximal response, and antagonists do not stimulate a response and can block the effect of an agonist.

Visualizations

Signaling Pathways

The following diagram illustrates the general signaling pathways for Dopamine D2, Serotonin 5-HT1A, and Serotonin 5-HT2A receptors, which are key targets for this compound and related antipsychotics.

Signaling_Pathways cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 HT1AR 5-HT1A Receptor Gi_HT1A Gi/o Protein HT1AR->Gi_HT1A Activates AC_HT1A Adenylyl Cyclase Gi_HT1A->AC_HT1A Inhibits cAMP_HT1A ↓ cAMP AC_HT1A->cAMP_HT1A HT2AR 5-HT2A Receptor Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG This compound This compound (Partial Agonist) This compound->D2R This compound->HT1AR Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R Aripiprazole->HT1AR Antagonist Antagonist Action Antagonist->HT2AR Radioligand_Binding_Workflow start Start prepare Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare incubate Incubate Components prepare->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end Pharmacological_Relationships Dehydro This compound D2 Dopamine D2 Receptor Dehydro->D2 HT1A Serotonin 5-HT1A Receptor Dehydro->HT1A HT2A Serotonin 5-HT2A Receptor Dehydro->HT2A Partial_Agonism_D2 Partial Agonism D2->Partial_Agonism_D2 Partial_Agonism_HT1A Partial Agonism HT1A->Partial_Agonism_HT1A Antagonism_HT2A Antagonism HT2A->Antagonism_HT2A Stabilization Dopamine System Stabilization Partial_Agonism_D2->Stabilization Antidepressant_Anxiolytic Antidepressant & Anxiolytic Effects Partial_Agonism_HT1A->Antidepressant_Anxiolytic Antipsychotic_Negative_Symptoms Antipsychotic Effects (Positive & Negative Symptoms) Antagonism_HT2A->Antipsychotic_Negative_Symptoms Stabilization->Antipsychotic_Negative_Symptoms

References

Safety Operating Guide

Navigating the Safe Disposal of Dehydroaripiprazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dehydroaripiprazole, a metabolite of the atypical antipsychotic aripiprazole, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on potential hazards, handling precautions, and emergency procedures. According to available safety data, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by federal and state agencies to protect public health and the environment[2][3]. The Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing the management of pharmaceutical waste[3][4]. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous and non-hazardous solid waste.

It is crucial for laboratories to have a comprehensive waste management plan that aligns with EPA, DEA, and state-specific regulations.

Step-by-Step Disposal Procedure for this compound

Given the aquatic toxicity of this compound, direct disposal into the sewer system or regular trash is strictly prohibited. The recommended procedure is to dispose of the compound as hazardous chemical waste.

  • Segregation and Labeling:

    • This compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, should be segregated from other laboratory waste streams.

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.

    • Ensure the container is kept securely closed when not in use.

  • Storage:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be well-ventilated and have secondary containment to prevent spills.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.

    • EHS professionals are trained to handle and transport hazardous waste to a licensed treatment, storage, and disposal facility (TSDF).

  • Incineration:

    • The most common and required method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility. This high-temperature process ensures the complete destruction of the chemical compound, preventing its release into the environment.

Quantitative Data Summary

Hazard ClassificationPrecautionary StatementDisposal Recommendation
Acute toxicity, Oral (Category 4)P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant.
Acute aquatic toxicity (Category 1)P273: Avoid release to the environment.P501: Dispose of contents/container to an approved waste disposal plant.
Chronic aquatic toxicity (Category 1)P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the standard procedure for the disposal of hazardous chemical waste, as outlined above, is the accepted methodology. This procedure is derived from regulatory guidelines and best practices in laboratory safety.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Dehydroaripiprazole_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs Environmental Health & Safety (EHS) Management cluster_disposal Final Disposal Start This compound Waste Generation Segregate Segregate Waste Start->Segregate Label Label Container (Hazardous Waste, Chemical Name) Segregate->Label Containerize Place in Leak-Proof, Compatible Container Label->Containerize Store Store in Designated, Secure Area Containerize->Store Request Request EHS Pickup Store->Request Pickup EHS Collects Waste Request->Pickup Transport Transport to TSDF Pickup->Transport Incinerate Incineration at Permitted Facility Transport->Incinerate

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dehydroaripiprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Dehydroaripiprazole. Adherence to these guidelines is critical to ensure personal safety and maintain a secure research environment.

This compound, an active metabolite of Aripiprazole, is a compound requiring careful handling due to its potential hazards.[1][2] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and mitigate risks.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[3] Some sources also classify it as harmful or toxic if swallowed.[4][5] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Activity Required PPE Additional Recommendations
Receiving and Unpacking Chemotherapy gloves (double-gloving recommended)If packaging is damaged or not enclosed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is advised.
Weighing and Aliquoting (in a containment primary engineering control - C-PEC) Chemotherapy gloves (ASTM D6978 compliant), disposable gown (impermeable, long-sleeved, back-closing), hair cover, shoe covers.---
Compounding and Handling Solutions Chemotherapy gloves (double-gloving), impermeable gown, eye and face protection (goggles and face shield or full face-piece respirator).Work should be performed in a well-ventilated area, preferably a chemical fume hood.
Spill Cleanup Two pairs of chemotherapy gloves, impermeable gown, respiratory protection (fit-tested N95 or higher), eye protection (goggles).A spill kit must be readily available.
Waste Disposal Chemotherapy gloves, disposable gown.---

Table 2: Hazard Summary for this compound

Hazard Classification Precautionary Statements
Causes skin irritation (H315)Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
Causes serious eye irritation (H319)Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
May cause respiratory irritation (H335)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Harmful/Toxic if swallowed (H302/H301)Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Very toxic to aquatic life with long lasting effects (H410)Avoid release to the environment. Collect spillage.

Operational Plan: Step-by-Step Guidance for Safe Handling

This section details the procedural workflow for handling this compound, from initial receipt to final disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the external packaging for any signs of damage.

  • PPE: Wear chemotherapy gloves when unpacking.

  • Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. The compound should be stored locked up. For long-term storage, temperatures of -20°C to -80°C are recommended.

Preparation and Handling
  • Engineering Controls: All handling of powdered this compound should be conducted in a certified chemical fume hood or other containment primary engineering control (C-PEC) to minimize inhalation exposure.

  • Donning PPE: Before handling, don the appropriate PPE as outlined in Table 1. This includes double-gloving, an impermeable gown, and eye protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water before donning and after doffing PPE.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Avoid contact with skin, eyes, and clothing.

Spill Management
  • Immediate Action: In the event of a spill, evacuate unprotected personnel from the area.

  • Containment: Prevent further leakage or spreading if it is safe to do so.

  • Cleanup: Use absorbent, inert material to clean up the spill. Vacuuming or sweeping should be done carefully to avoid generating dust. Place all contaminated materials into a suitable, labeled disposal container.

  • Ventilation: Ensure adequate ventilation during cleanup.

Disposal Plan
  • Waste Classification: this compound waste is considered hazardous.

  • Containerization: Dispose of all waste materials, including contaminated PPE and cleaning materials, in a clearly labeled, approved waste disposal container.

  • Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. Do not allow the product to enter drains, waterways, or soil.

Visualized Workflow for Handling this compound

The following diagram illustrates the logical progression of steps for the safe handling of this compound.

Dehydroaripiprazole_Workflow cluster_prep Preparation cluster_handling Handling (in C-PEC) cluster_post Post-Handling cluster_disposal Waste Management Receiving Receiving and Inspection Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Intact Package Donning_PPE Don Appropriate PPE Storage->Donning_PPE Weighing Weighing and Aliquoting Donning_PPE->Weighing Compounding Compounding/ Solution Prep Weighing->Compounding Doffing_PPE Doff and Dispose of PPE Compounding->Doffing_PPE Hand_Wash Thorough Hand Washing Doffing_PPE->Hand_Wash Waste_Disposal Hazardous Waste Disposal Hand_Wash->Waste_Disposal Dispose of Contaminated Materials Spill_Cleanup Spill Cleanup (as needed) Spill_Cleanup->Waste_Disposal

Caption: Workflow for the safe handling of this compound.

References

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